Toliprolol
Description
Structure
3D Structure
Properties
CAS No. |
2933-94-0 |
|---|---|
Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
1-(3-methylphenoxy)-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C13H21NO2/c1-10(2)14-8-12(15)9-16-13-6-4-5-11(3)7-13/h4-7,10,12,14-15H,8-9H2,1-3H3 |
InChI Key |
NXQMNKUGGYNLBY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(CNC(C)C)O |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CNC(C)C)O |
Appearance |
Solid powder |
Other CAS No. |
2933-94-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Doberol ICI 45,763 KO 592 KO-592 KOE 592 MHIP toliprolol |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Toliprolol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative data and detailed experimental protocols specifically for Toliprolol are limited. This guide synthesizes the available information on this compound and supplements it with data from well-characterized beta-adrenergic antagonists to provide a comprehensive overview of its expected mechanism of action.
Introduction
This compound is a beta-adrenergic receptor antagonist, a class of drugs that plays a significant role in cardiovascular medicine.[1] It is recognized for its high β-adrenolytic activity, coupled with only minor cardiodepressive effects.[2] This technical guide provides a detailed exploration of the core mechanism of action of this compound, intended for researchers, scientists, and professionals in drug development. Given the limited specific data on this compound, this paper will also draw upon established knowledge of other well-researched beta-blockers to illustrate key concepts and provide a comparative context.
Core Mechanism of Action: Beta-Adrenergic Receptor Antagonism
The primary mechanism of action of this compound is the competitive antagonism of beta-adrenergic receptors (β-ARs).[1][3] These receptors are a class of G protein-coupled receptors that are activated by the endogenous catecholamines, epinephrine (B1671497) and norepinephrine.[3] There are three main subtypes of beta-receptors: β1, β2, and β3.
-
β1-Adrenergic Receptors: Predominantly located in the heart and kidneys. Stimulation of these receptors leads to increased heart rate (chronotropy), contractility (inotropy), and conduction velocity, as well as renin release from the kidneys.[3]
-
β2-Adrenergic Receptors: Found in the smooth muscle of the bronchi, blood vessels, and uterus, as well as in the liver and skeletal muscle. Their activation leads to smooth muscle relaxation (e.g., bronchodilation and vasodilation), and metabolic effects like glycogenolysis.[3]
-
β3-Adrenergic Receptors: Primarily located in adipose tissue and are involved in lipolysis.[3]
By blocking these receptors, this compound inhibits the downstream signaling cascades initiated by catecholamines, thereby modulating various physiological responses.
Signaling Pathway of Beta-Adrenergic Receptor Antagonism
The antagonism of β-ARs by this compound interrupts the canonical Gs protein signaling pathway.
Pharmacological Properties
Cardioselectivity
Comparative Cardioselectivity of Various Beta-Blockers
| Drug | β1/β2 Selectivity Ratio | Reference |
|---|---|---|
| This compound | Data not available | |
| Metoprolol | ~1:20 - 1:50 | --INVALID-LINK-- |
| Atenolol | ~1:35 | --INVALID-LINK-- |
| Bisoprolol | ~1:120 | --INVALID-LINK-- |
| Propranolol | ~1:1 (Non-selective) | --INVALID-LINK-- |
Intrinsic Sympathomimetic Activity (ISA)
Intrinsic sympathomimetic activity (ISA) is the capacity of a beta-blocker to exert partial agonist activity at the β-AR, in addition to its antagonist effects.[6][7][8] This means that while they block the effects of high levels of catecholamines, they can provide a low level of receptor stimulation at rest.[9] This can result in a smaller decrease in resting heart rate and cardiac output compared to beta-blockers without ISA.[8] Some literature suggests that certain beta-blockers, including this compound, may possess some degree of ISA, though this is not definitively established.[10]
Pharmacokinetics
The pharmacokinetic profile of a drug is crucial for determining its dosing regimen and clinical application. While detailed pharmacokinetic data for this compound in humans is not extensively documented in recent literature, we can infer some properties based on its classification and comparison with other beta-blockers.
Comparative Pharmacokinetic Parameters of Selected Beta-Blockers
| Parameter | This compound | Metoprolol | Atenolol | Propranolol |
|---|---|---|---|---|
| Bioavailability (%) | Data not available | ~50 | ~50 | ~25 |
| Protein Binding (%) | Data not available | ~12 | <5 | ~90 |
| Half-life (hours) | Data not available | 3-4 | 6-9 | 3-6 |
| Metabolism | Data not available | Hepatic (CYP2D6) | Minimally hepatic | Extensive hepatic |
| Excretion | Data not available | Renal | Renal (unchanged) | Renal (metabolites) |
Data for Metoprolol, Atenolol, and Propranolol are representative values and can vary between individuals.
Experimental Protocols
Detailed experimental protocols for this compound are not available in the reviewed literature. However, the following outlines the general methodologies used to characterize the mechanism of action of beta-adrenergic antagonists.
Radioligand Binding Assays for Receptor Affinity
This in vitro method is used to determine the binding affinity (Ki) of a drug for its receptor.
Functional Assays for Antagonist Potency (IC50)
Functional assays measure the ability of an antagonist to inhibit the physiological response to an agonist.
Clinical Implications and Future Directions
The therapeutic effects of this compound in conditions such as hypertension and angina pectoris would stem from its ability to reduce heart rate, cardiac contractility, and blood pressure.[9] The potential for cardioselectivity and intrinsic sympathomimetic activity could influence its side-effect profile and patient suitability.
Further research is required to fully elucidate the specific pharmacological and pharmacokinetic profile of this compound. Head-to-head clinical trials comparing this compound with other beta-blockers would be invaluable in defining its precise therapeutic niche. Modern techniques in molecular pharmacology and pharmacogenomics could also provide deeper insights into its receptor interactions and metabolism.
Conclusion
This compound is a beta-adrenergic receptor antagonist with promising therapeutic potential. Its core mechanism of action is the competitive inhibition of catecholamine binding to beta-adrenergic receptors, leading to the attenuation of sympathetic nervous system activity on the cardiovascular system. While specific quantitative data for this compound remains to be fully elucidated in the public domain, its properties can be understood within the broader context of the beta-blocker class of drugs. This guide provides a framework for understanding its mechanism of action and highlights the areas where further research is needed to fully characterize this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Beta blocker - Wikipedia [en.wikipedia.org]
- 4. drugs.com [drugs.com]
- 5. Safety and tolerability of β-blockers: importance of cardioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta-Blockers, Intrinsic Sympathomimetic: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 10. Intrinsic sympathomimetic activity of beta-adrenoceptor blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Toliprolol: A Technical Guide to its Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Toliprolol is a beta-adrenergic receptor antagonist characterized by its high β-adrenolytic activity and comparatively minor cardiodepressive effects.[1] As a member of the aryloxypropanolamine class of beta-blockers, its pharmacological action is primarily mediated through the competitive inhibition of catecholamine binding to β-adrenergic receptors. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, including its mechanism of action, and inferred pharmacokinetic and pharmacodynamic characteristics based on compounds of the same class. Detailed experimental protocols for the assessment of beta-blockers are provided to facilitate further research and development.
Introduction
This compound, with the chemical name 1-(3-Methylphenoxy)-3-[(propan-2-yl)amino]propan-2-ol, is a beta-adrenergic receptor antagonist.[2][3] It has been investigated for its potential therapeutic applications in cardiovascular conditions requiring the modulation of the sympathetic nervous system. Like other beta-blockers, this compound is a racemic mixture, with the (-)-isomer being the more potent enantiomer. This document outlines the core pharmacological attributes of this compound, offering a technical resource for researchers in pharmacology and drug development.
Mechanism of Action
This compound exerts its pharmacological effects by competitively blocking the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, to β-adrenergic receptors. This antagonism primarily targets β1-receptors in cardiac tissue, leading to a reduction in heart rate, myocardial contractility, and consequently, blood pressure. At higher concentrations, it may also antagonize β2-receptors in other tissues.
Signaling Pathway
The binding of an agonist (e.g., norepinephrine) to a β-adrenergic receptor activates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, resulting in a physiological response (e.g., increased heart rate and contractility). This compound, as an antagonist, blocks the initial step of this cascade, thereby inhibiting the downstream effects.
Pharmacodynamics
The pharmacodynamic properties of this compound are centered on its interaction with β-adrenergic receptors. Key parameters include its binding affinity (Ki) and its functional potency (IC50 or EC50). While specific quantitative data for this compound is not extensively published, the expected values would be determined through in vitro assays as detailed in the experimental protocols section.
Receptor Binding Affinity and Selectivity
The following table illustrates the typical data format for summarizing the binding affinity and selectivity of a beta-blocker. The data for well-characterized beta-blockers are included for reference.
| Compound | Receptor | Ki (nM) | Selectivity (β1 vs. β2) |
| This compound | β1 | Data not available | Data not available |
| β2 | Data not available | ||
| Metoprolol (B1676517) | β1 | 1.5 - 7.7 | ~35-fold for β1 |
| β2 | 53 - 270 | ||
| Propranolol | β1 | 1.1 - 4.7 | Non-selective |
| β2 | 0.8 - 2.8 | ||
| Atenolol | β1 | 4.7 - 27 | ~15-fold for β1 |
| β2 | 71 - 400 |
Note: Ki values are compiled from various sources and can vary based on experimental conditions.
Pharmacokinetics
The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). Specific ADME parameters for this compound are not well-documented in publicly available literature. However, based on its chemical structure as an aryloxypropanolamine, a general pharmacokinetic profile can be inferred.
Absorption, Distribution, Metabolism, and Excretion
| Parameter | Description | Expected Properties for this compound (Inferred) |
| Absorption | Bioavailability after oral administration. | Likely well-absorbed orally, but may undergo first-pass metabolism. |
| Distribution | Volume of distribution (Vd). | Moderate to high lipophilicity, suggesting good tissue distribution. |
| Metabolism | Primary site and enzymatic pathways. | Expected to be metabolized in the liver, potentially by CYP2D6, similar to other beta-blockers like metoprolol.[4][5] |
| Excretion | Route of elimination from the body. | Primarily excreted as metabolites in the urine.[4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological properties of beta-blockers like this compound.
Radioligand Binding Assay for Receptor Affinity (Ki) Determination
This protocol describes a competitive binding assay to determine the binding affinity of this compound for β1 and β2-adrenergic receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for β1 and β2-adrenergic receptors.
Materials:
-
Cell membranes expressing human β1 or β2-adrenergic receptors.
-
Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).
-
This compound hydrochloride.
-
Non-selective antagonist for non-specific binding determination (e.g., propranolol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in ice-cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with a range of this compound concentrations.
-
Incubation: Add the membrane preparation, a fixed concentration of radioligand, and either buffer (for total binding), a high concentration of a non-selective antagonist (for non-specific binding), or varying concentrations of this compound to the appropriate wells. Incubate at a controlled temperature to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Detection: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
In Vivo Pharmacokinetic Study in Animal Models
This protocol outlines a typical in vivo study to determine the pharmacokinetic parameters of this compound in a relevant animal model (e.g., rats or dogs).
Objective: To determine key pharmacokinetic parameters of this compound, such as Cmax, Tmax, AUC, half-life, and bioavailability.
Materials:
-
This compound hydrochloride.
-
Animal model (e.g., male Sprague-Dawley rats).
-
Dosing vehicles for oral and intravenous administration.
-
Blood collection supplies.
-
Analytical instrumentation for drug quantification in plasma (e.g., LC-MS/MS).
Procedure:
-
Animal Acclimatization and Dosing: Acclimate animals to laboratory conditions. Divide them into groups for oral and intravenous administration of this compound at a predetermined dose.
-
Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Plasma Preparation: Process blood samples to obtain plasma and store frozen until analysis.
-
Sample Analysis: Develop and validate an analytical method (e.g., LC-MS/MS) to quantify this compound concentrations in plasma samples.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate parameters such as Cmax, Tmax, AUC, elimination half-life (t½), clearance (CL), and volume of distribution (Vd). Bioavailability (F%) is calculated by comparing the AUC from oral administration to the AUC from intravenous administration.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C13H21NO2 | CID 18047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. ClinPGx [clinpgx.org]
- 5. Metabolomic profiling of metoprolol hypertension treatment reveals altered gut microbiota-derived urinary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Characterization of Toliprolol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Toliprolol, a beta-adrenergic blocker. The information presented herein is curated for professionals in the fields of chemical research and drug development. This document details the synthetic pathway, experimental protocols, and in-depth characterization of this compound, including its physicochemical properties and spectroscopic data.
Introduction to this compound
This compound is a beta-adrenergic receptor antagonist, belonging to the class of aryloxypropanolamines. Its chemical structure, 1-(isopropylamino)-3-(m-tolyloxy)-2-propanol, features a secondary amine, a secondary alcohol, and an aryl ether functional group. This structural arrangement is characteristic of many beta-blockers and is crucial for their pharmacological activity. Understanding the synthesis and characterization of this compound is fundamental for its potential applications in pharmaceutical research and development.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process. The first step involves a Williamson ether synthesis reaction between 3-methylphenol (m-cresol) and epichlorohydrin (B41342). This is followed by the ring-opening of the resulting epoxide intermediate with isopropylamine (B41738).
Synthetic Pathway
The overall synthetic scheme for this compound is presented below.
Experimental Protocol
While a specific, detailed experimental protocol for the synthesis of this compound is not widely available in the public domain, the following procedure is based on well-established and analogous methods for the synthesis of similar beta-blockers.
Step 1: Synthesis of 1-(m-tolyloxy)-2,3-epoxypropane
-
In a reaction vessel equipped with a stirrer and a thermometer, dissolve 3-methylphenol in a suitable solvent such as water or a lower alcohol.
-
Add a stoichiometric equivalent of a base, such as sodium hydroxide, to the solution to form the sodium salt of 3-methylphenol.
-
To this solution, add epichlorohydrin dropwise while maintaining the temperature at approximately 30-50°C.
-
After the addition is complete, continue stirring the mixture for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., chloroform (B151607) or diethyl ether).
-
The organic layer is then washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude epoxide intermediate, 1-(m-tolyloxy)-2,3-epoxypropane.
Step 2: Synthesis of this compound
-
Dissolve the crude 1-(m-tolyloxy)-2,3-epoxypropane in a suitable solvent, such as ethanol (B145695) or isopropanol.
-
Add an excess of isopropylamine to the solution.
-
The reaction mixture is then heated to reflux for several hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, the excess isopropylamine and the solvent are removed under reduced pressure.
-
The resulting residue, which is crude this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol-ether or ethyl acetate-petroleum ether) to obtain the pure product.
Characterization of this compound
The synthesized this compound can be characterized by various analytical techniques to confirm its identity, purity, and physicochemical properties.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₁NO₂ | --INVALID-LINK-- |
| Molecular Weight | 223.31 g/mol | --INVALID-LINK-- |
| Melting Point | 75-76 °C | |
| Appearance | Crystalline solid | |
| Solubility | Soluble in ethanol and ether |
Spectroscopic Data
The predicted ¹H NMR spectrum of this compound would exhibit characteristic signals for the aromatic, aliphatic, and hydroxyl/amine protons. The chemical shifts (δ) are predicted in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic protons (Ar-H) | 6.7 - 7.2 | Multiplet | 4H |
| -O-CH₂- | 3.9 - 4.1 | Multiplet | 2H |
| -CH(OH)- | 3.8 - 4.0 | Multiplet | 1H |
| -CH₂-NH- | 2.7 - 2.9 | Multiplet | 2H |
| -NH-CH(CH₃)₂ | 2.6 - 2.8 | Septet | 1H |
| Ar-CH₃ | 2.3 | Singlet | 3H |
| -NH-CH(CH₃)₂ | 1.0 - 1.2 | Doublet | 6H |
| -OH, -NH | Variable | Broad singlet | 2H |
The predicted ¹³C NMR spectrum of this compound would show distinct signals for each carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-O | 158 - 160 |
| Aromatic C-CH₃ | 138 - 140 |
| Aromatic C-H | 110 - 130 |
| -O-CH₂- | 70 - 72 |
| -CH(OH)- | 68 - 70 |
| -CH₂-NH- | 50 - 52 |
| -NH-CH(CH₃)₂ | 48 - 50 |
| Ar-CH₃ | 20 - 22 |
| -NH-CH(CH₃)₂ | 22 - 24 |
The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (alcohol) | 3200 - 3600 (broad) |
| N-H (secondary amine) | 3300 - 3500 (medium) |
| C-H (aromatic) | 3000 - 3100 |
| C-H (aliphatic) | 2850 - 3000 |
| C=C (aromatic) | 1450 - 1600 |
| C-O (ether) | 1200 - 1250 |
| C-O (alcohol) | 1000 - 1100 |
The mass spectrum of this compound, likely obtained using a soft ionization technique like electrospray ionization (ESI), would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 224.3. The fragmentation pattern would be expected to show characteristic losses.
| Fragment Ion (m/z) | Proposed Structure/Loss |
| 224.3 | [M+H]⁺ |
| 206.3 | [M+H - H₂O]⁺ |
| 165.2 | [M+H - C₃H₇N]⁺ |
| 108.1 | [m-cresol+H]⁺ |
| 58.1 | [isopropylamine+H]⁺ |
Experimental Workflow and Logic
The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.
An In-Depth Technical Guide to Toliprolol Analogues and Derivatives for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Toliprolol analogues and derivatives, focusing on their synthesis, structure-activity relationships (SAR), and pharmacological properties. This compound, a β-adrenergic receptor antagonist, serves as a scaffold for the development of novel therapeutic agents with modified potency, selectivity, and pharmacokinetic profiles. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows to facilitate further research and development in this area.
Introduction to this compound and its Significance
This compound is a β-adrenergic receptor antagonist characterized by an aryloxypropanolamine structure.[1][2] This class of compounds has been a cornerstone in the management of cardiovascular diseases, primarily through their action of blocking the effects of catecholamines at β-adrenergic receptors. The core structure of this compound, featuring a substituted aromatic ring linked to a propanolamine (B44665) side chain, offers a versatile platform for chemical modification to modulate its pharmacological properties.[3][4] The exploration of this compound analogues and derivatives is driven by the pursuit of compounds with enhanced receptor subtype selectivity (β1 vs. β2), improved metabolic stability, and optimized therapeutic indices.
Synthesis of this compound Analogues and Derivatives
The synthesis of this compound and its analogues generally follows the aryloxypropanolamine pharmacophore.[1] A common synthetic route involves the reaction of a substituted phenol (B47542) with an epoxide, such as epichlorohydrin (B41342), followed by the introduction of an amine moiety.
General Synthetic Scheme:
A typical synthesis commences with the reaction of a substituted phenol (e.g., m-cresol (B1676322) for this compound) with epichlorohydrin in the presence of a base to form an epoxide intermediate. This epoxide is then subjected to a ring-opening reaction with an appropriate amine (e.g., isopropylamine (B41738) for this compound) to yield the final aryloxypropanolamine product.[5] Modifications to the aromatic ring, the amine substituent, and the propanolamine backbone allow for the generation of a diverse library of analogues. For instance, the synthesis of thiophenic analogues involves the substitution of the phenyl ring with a thiophene (B33073) moiety.[5]
Detailed Synthetic Protocol for a Generic this compound Analogue:
-
Step 1: Epoxide Formation. To a solution of the desired substituted phenol (1 equivalent) in a suitable solvent (e.g., acetone, acetonitrile), is added a base such as potassium carbonate or sodium hydride (1.1-1.5 equivalents). The mixture is stirred at room temperature, and then epichlorohydrin (1.1-1.5 equivalents) is added dropwise. The reaction is typically heated to reflux for several hours until completion, monitored by thin-layer chromatography (TLC). After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield the crude epoxide.
-
Step 2: Amine Coupling. The crude epoxide is dissolved in a protic solvent like ethanol (B145695) or isopropanol. The desired amine (1.5-2.0 equivalents) is then added, and the mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography on silica (B1680970) gel to afford the target this compound analogue.
Note: The specific reaction conditions, including solvents, temperatures, and reaction times, may need to be optimized for each specific analogue. Characterization of the final products is typically performed using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.[6]
Structure-Activity Relationships (SAR)
The pharmacological activity of this compound analogues is intricately linked to their chemical structure. Key structural features that influence their interaction with β-adrenergic receptors include the nature of the aromatic ring, the substituent on the amine, and the stereochemistry of the propanolamine side chain.[3][4]
-
Aromatic Ring: The substitution pattern on the aromatic ring is a primary determinant of β1-antagonistic activity. Ortho-substitution, particularly with a heteroatom in the alpha position of the substituent, tends to increase β-blocking potency.[4] Para-substitution, especially with acylamido groups, has been shown to enhance cardioselectivity.[4]
-
Amine Substituent: A secondary amine is crucial for optimal activity. Bulky aliphatic groups, such as isopropyl or tert-butyl, on the amino function are commonly found in potent β-receptor antagonists.[1] The attachment of moieties like 3,4-dimethoxyphenylethyl to the amine can improve cardioselectivity.[4]
-
Propanolamine Side Chain: The hydroxyl group on the propanolamine side chain is essential for binding to the β-receptor. The stereochemistry at the carbon bearing this hydroxyl group is critical, with the (S)-enantiomer typically being significantly more potent than the (R)-enantiomer.[1]
Pharmacological Evaluation
The pharmacological characterization of this compound analogues involves a series of in vitro and in vivo assays to determine their binding affinity, functional activity, and physiological effects.
In Vitro Assays
Radioligand binding assays are fundamental for determining the affinity of this compound analogues for β-adrenergic receptor subtypes. These assays typically involve competition between the unlabeled test compound and a radiolabeled ligand for binding to receptors in membrane preparations from tissues or cells expressing the target receptors.
Table 1: Hypothetical Radioligand Binding Data for this compound Analogues
| Compound | Analogue Type | β1-AR Ki (nM) | β2-AR Ki (nM) | β1/β2 Selectivity Ratio |
| This compound | Parent | 15 | 150 | 10 |
| Analogue A | Thiophenic | 10 | 250 | 25 |
| Analogue B | Ortho-substituted | 5 | 100 | 20 |
| Analogue C | Para-substituted | 25 | 10 | 0.4 |
Detailed Experimental Protocol: Radioligand Competition Binding Assay
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing β-adrenergic receptors (e.g., rat cerebral cortex, CHO cells transfected with human β1 or β2 receptors). The tissue is homogenized in ice-cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended in assay buffer.
-
Binding Reaction: The assay is performed in a 96-well plate. To each well, the following are added: membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol), and a range of concentrations of the unlabeled this compound analogue. Non-specific binding is determined in the presence of a high concentration of a non-selective antagonist like propranolol.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium (typically 60-120 minutes).
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the analogue that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.[7][8]
Adenylyl cyclase assays are used to assess the functional activity of this compound analogues as antagonists (or agonists/inverse agonists). These assays measure the ability of the compounds to inhibit (or stimulate) the production of cyclic AMP (cAMP) in response to a β-adrenergic agonist.
Table 2: Hypothetical Adenylyl Cyclase Assay Data for this compound Analogues
| Compound | Functional Activity | IC50 (nM) vs. Isoproterenol |
| This compound | Antagonist | 50 |
| Analogue A | Antagonist | 35 |
| Analogue B | Antagonist | 20 |
| Analogue C | Partial Agonist | - (EC50 = 200 nM) |
Detailed Experimental Protocol: Adenylyl Cyclase Activity Assay
-
Cell Culture and Treatment: Cells expressing the β-adrenergic receptor of interest are cultured to a suitable confluency. The cells are pre-incubated with various concentrations of the this compound analogue for a specific period. Subsequently, the cells are stimulated with a β-adrenergic agonist (e.g., isoproterenol) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then quantified using a commercially available cAMP assay kit, which is often based on competitive immunoassay principles (e.g., ELISA, HTRF).[9][10]
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The cAMP concentration in each sample is determined from the standard curve. The IC50 (for antagonists) or EC50 (for agonists) values are calculated by plotting the cAMP concentration against the log concentration of the test compound and fitting the data to a dose-response curve.[11][12]
In Vivo Studies
In vivo studies in animal models are essential to evaluate the cardiovascular effects of this compound analogues, including their impact on blood pressure and heart rate.
Table 3: Hypothetical In Vivo Cardiovascular Effects of this compound Analogues in Spontaneously Hypertensive Rats (SHR)
| Compound (Dose) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (bpm) |
| Vehicle | -2 ± 3 | -5 ± 8 |
| This compound (10 mg/kg, p.o.) | -25 ± 5 | -50 ± 10 |
| Analogue A (10 mg/kg, p.o.) | -35 ± 6 | -60 ± 12 |
| Analogue B (10 mg/kg, p.o.) | -30 ± 4 | -55 ± 9 |
| Analogue C (10 mg/kg, p.o.) | -15 ± 7 | -20 ± 5 |
Detailed Experimental Protocol: In Vivo Blood Pressure and Heart Rate Measurement in Rats
-
Animal Model: Spontaneously hypertensive rats (SHR) are a commonly used model for preclinical evaluation of antihypertensive agents.[13]
-
Drug Administration: The this compound analogue or vehicle is administered to the rats, typically via oral gavage (p.o.) or intravenous (i.v.) injection.
-
Measurement of Cardiovascular Parameters: Blood pressure and heart rate are monitored continuously or at specific time points after drug administration. This can be achieved using telemetry systems for conscious, freely moving animals, or via cannulation of an artery (e.g., carotid or femoral artery) in anesthetized animals.[14][15]
-
Data Analysis: The changes in mean arterial pressure and heart rate from baseline are calculated for each treatment group. Statistical analysis is performed to determine the significance of the drug's effects compared to the vehicle control.
Signaling Pathways and Experimental Workflows
The interaction of this compound analogues with β-adrenergic receptors modulates downstream signaling cascades. The primary pathway involves the Gs protein-adenylyl cyclase-cAMP-PKA system.
Figure 1. Simplified β-adrenergic receptor signaling pathway.
Figure 2. General experimental workflow for the development of this compound analogues.
Conclusion and Future Directions
The study of this compound analogues and derivatives continues to be a promising avenue for the discovery of novel cardiovascular therapeutics. By systematically modifying the aryloxypropanolamine scaffold and employing a comprehensive suite of in vitro and in vivo pharmacological assays, researchers can identify candidates with improved properties. Future research should focus on developing highly selective β1-antagonists to minimize side effects associated with β2-receptor blockade. Furthermore, exploring derivatives with unique pharmacological profiles, such as biased agonism or multi-target activity, could lead to the development of next-generation cardiovascular drugs. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for advancing these research endeavors.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. The beta 1- and beta 2-adrenoceptor affinity of atenolol and metoprolol. A receptor-binding study performed with different radioligands in tissues from the rat, the guinea pig and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand binding studies of adrenergic receptors and their clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forskolin derivatives with increased selectivity for cardiac adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Central sites and mechanisms of the hypotensive and bradycardic effects of the narcotic analgesic agent fentanyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hypotensive and vasorelaxant effects of sericin-derived oligopeptides in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacological Profiling of Toliprolol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toliprolol is a beta-adrenergic receptor antagonist, commonly known as a beta-blocker. Developed for the management of cardiovascular conditions such as angina pectoris and hypertension, its pharmacological profile is of significant interest to the scientific community. This technical guide provides a comprehensive overview of the preclinical pharmacological profiling of this compound, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, and toxicology. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Mechanism of Action
This compound primarily exerts its therapeutic effects by competitively blocking beta-adrenergic receptors. While it is recognized for its high β-adrenolytic activity, it is reported to have only minor cardiodepressive effects. Some studies also suggest that this compound may possess intrinsic sympathomimetic activity (ISA) and membrane-stabilizing activity.
Beta-Adrenergic Receptor Blockade
The principal mechanism of action of this compound involves the blockade of β1-adrenergic receptors, which are predominantly located in the heart. This antagonism of catecholamines (e.g., adrenaline and noradrenaline) at these receptors leads to a reduction in heart rate, myocardial contractility, and blood pressure. The selectivity of this compound for β1- versus β2-adrenergic receptors is a critical determinant of its clinical profile.
Signaling Pathway of Beta-1 Adrenergic Receptor Antagonism
Caption: this compound competitively blocks β1-adrenergic receptors, inhibiting the downstream signaling cascade.
Intrinsic Sympathomimetic Activity (ISA)
Some beta-blockers possess ISA, meaning they can partially stimulate beta-adrenergic receptors while also blocking them. This partial agonism can result in less pronounced bradycardia and a smaller reduction in cardiac output at rest compared to beta-blockers without ISA. While some literature suggests this compound may have ISA, the extent of this activity has not been extensively quantified.
Membrane Stabilizing Activity (MSA)
Membrane stabilizing activity is a property of some beta-blockers that is similar to the action of local anesthetics, involving the blockade of sodium channels. This effect is generally considered not to be clinically relevant at therapeutic concentrations. Propranolol and acebutolol (B1665407) are known to possess MSA, while atenolol (B1665814) and metoprolol (B1676517) do not. The MSA of this compound has been mentioned but not thoroughly characterized.
Pharmacodynamics
The pharmacodynamic properties of this compound are centered on its effects on the cardiovascular system. Preclinical studies are essential to characterize these effects and establish a dose-response relationship.
Receptor Binding Affinity
Receptor binding assays are performed to determine the affinity of a drug for its target receptors. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating higher affinity. The selectivity of a beta-blocker is often expressed as the ratio of its Ki values for β2 versus β1 receptors.
Table 1: Beta-Adrenergic Receptor Binding Affinities (Illustrative Data for Metoprolol)
| Compound | Receptor Subtype | Ki (nM) | β2/β1 Selectivity Ratio | Reference |
| This compound | β1 | Data not available | Data not available | |
| This compound | β2 | Data not available | ||
| Metoprolol (Illustrative) | β1 | 160 | 40 | |
| Metoprolol (Illustrative) | β2 | 6400 |
Experimental Protocol: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for β1- and β2-adrenergic receptors.
Materials:
-
Cell membranes prepared from cells expressing human β1- or β2-adrenergic receptors.
-
Radioligand (e.g., [3H]-CGP 12177).
-
This compound at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a non-selective beta-blocker like propranolol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.
-
Include control tubes for total binding (radioligand only) and non-specific binding (radioligand + non-specific control).
-
Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Potency
Functional assays are crucial for determining whether a compound acts as an antagonist, agonist, or partial agonist at a receptor. For beta-blockers, this is often assessed by measuring the inhibition of agonist-induced cyclic AMP (cAMP) production. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) quantifies the potency of the drug in a functional context.
Table 2: Functional Potency at Beta-Adrenergic Receptors (Illustrative Data for Metoprolol)
| Compound | Assay | Receptor Subtype | IC50/EC50 (nM) | Reference |
| This compound | cAMP Inhibition | β1 | Data not available | |
| This compound | cAMP Inhibition | β2 | Data not available | |
| Metoprolol (Illustrative) | cAMP Inhibition | β1 | 20 | |
| Metoprolol (Illustrative) | cAMP Inhibition | β2 | 800 |
Experimental Workflow: cAMP Functional Assay
Caption: Workflow for determining the functional potency of this compound via a cAMP assay.
Pharmacokinetics
Preclinical pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in various animal species. This information is crucial for predicting human pharmacokinetics and designing appropriate dosing regimens for clinical trials.
Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species (Data Not Available)
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| Rat | Oral | - | Data not available | Data not available | Data not available | Data not available |
| Rat | IV | - | Data not available | Data not available | Data not available | Data not available |
| Dog | Oral | - | Data not available | Data not available | Data not available | Data not available |
| Dog | IV | - | Data not available | Data not available | Data not available | Data not available |
| Monkey | Oral | - | Data not available | Data not available | Data not available | Data not available |
| Monkey | IV | - | Data not available | Data not available | Data not available | Data not available |
Experimental Protocol: In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound in a relevant animal model (e.g., rat, dog).
Procedure:
-
Administer a single dose of this compound to the animals via the intended clinical route (e.g., oral) and an intravenous (IV) route for bioavailability assessment.
-
Collect blood samples at predetermined time points post-dosing.
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.
-
Plot the plasma concentration-time data.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 using non-compartmental or compartmental analysis.
Safety Pharmacology
Safety pharmacology studies are conducted to identify potential undesirable pharmacodynamic effects of a drug on vital physiological functions. The core battery of tests focuses on the cardiovascular, respiratory, and central nervous systems.
Table 4: Summary of Safety Pharmacology Findings for this compound (Data Not Available)
| System | Endpoint | Species | Findings |
| Cardiovascular | Blood Pressure | Dog/Monkey | Data not available |
| Heart Rate | Dog/Monkey | Data not available | |
| ECG | Dog/Monkey | Data not available | |
| Respiratory | Respiratory Rate | Rat | Data not available |
| Tidal Volume | Rat | Data not available | |
| Central Nervous System | Functional Observational Battery | Rat | Data not available |
Experimental Workflow: Cardiovascular Safety Pharmacology Study
Caption: Workflow for a cardiovascular safety pharmacology study using telemetry.
Toxicology
Toxicology studies are performed to evaluate the safety profile of a drug candidate and to identify potential target organs for toxicity. These studies include acute, subchronic, and chronic toxicity assessments.
Table 5: Summary of Toxicological Data for this compound (Data Not Available)
| Study Type | Species | Route | LD50 / NOAEL | Key Findings |
| Acute Toxicity | Mouse | Oral | Data not available | Data not available |
| Rat | Oral | Data not available | Data not available | |
| Subchronic Toxicity | Rat | Oral | Data not available | Data not available |
| Dog | Oral | Data not available | Data not available |
Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)
Objective: To determine the acute oral lethal dose (LD50) of this compound in rodents.
Procedure:
-
Dose a single animal at a starting dose level.
-
Observe the animal for signs of toxicity and mortality for up to 14 days.
-
If the animal survives, the next animal is dosed at a higher dose.
-
If the animal dies, the next animal is dosed at a lower dose.
-
Continue this sequential dosing until the stopping criteria are met.
-
Calculate the LD50 using appropriate statistical methods.
Conclusion
This compound is a beta-adrenergic antagonist with a pharmacological profile that suggests potential therapeutic benefits in cardiovascular diseases. This technical guide has outlined the key preclinical studies required to thoroughly characterize its mechanism of action, pharmacodynamics, pharmacokinetics, and safety. While specific quantitative data for this compound is limited in the available literature, the provided experimental protocols and illustrative data for a related compound offer a robust framework for researchers to conduct further investigations. A comprehensive preclinical data package, as detailed in this guide, is essential for the successful translation of a promising compound like this compound from the laboratory to clinical application.
Toliprolol: A Technical Deep Dive into its Discovery and Development
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Toliprolol is a β-adrenergic receptor antagonist belonging to the aryloxypropanolamine class of compounds. Developed in the mid-20th century, it emerged from research efforts to identify novel therapeutic agents for cardiovascular diseases such as hypertension and angina pectoris. This technical guide provides a comprehensive overview of the discovery and development history of this compound, with a focus on its chemical synthesis, mechanism of action, and the experimental methodologies employed in its preclinical and clinical evaluation. All quantitative data are summarized in structured tables, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction: The Dawn of Beta-Blockers
The discovery of β-adrenergic receptors by Raymond P. Ahlquist in 1948 revolutionized cardiovascular pharmacology and laid the groundwork for the development of a new class of drugs: the beta-blockers. These agents competitively inhibit the effects of catecholamines, such as adrenaline and noradrenaline, at β-adrenergic receptors, thereby modulating cardiac function and vascular tone. The initial development of beta-blockers in the 1960s was a landmark in the treatment of angina pectoris and has since expanded to include hypertension, arrhythmias, and heart failure. This compound was among the compounds synthesized and investigated during this innovative period. As a 3-(meta) substituted aryloxypropanolamine derivative, it was noted for its significant β-adrenolytic activity with minimal cardiodepressive effects.
Chemical Synthesis and Structure-Activity Relationship
The synthesis of this compound follows a general and well-established route for aryloxypropanolamine beta-blockers. The core structure is assembled through the reaction of a substituted phenol (B47542) with an epoxide, followed by the introduction of an amine side chain.
Synthesis of this compound
The synthesis of this compound, chemically named 1-(isopropylamino)-3-(m-tolyloxy)-2-propanol, typically begins with the reaction of 3-methylphenol (m-cresol) and epichlorohydrin (B41342). This initial step, often carried out under basic conditions, forms a glycidyl (B131873) ether intermediate. Subsequent ring-opening of the epoxide with isopropylamine (B41738) yields the final this compound molecule.
Experimental Protocol: Synthesis of 1-(Isopropylamino)-3-(m-tolyloxy)-2-propanol Hydrochloride
A detailed method for a compound structurally related to this compound provides a representative synthetic protocol:
-
Step 1: Formation of the Glycidyl Ether Intermediate. To a solution of 3-methylphenol and a base (e.g., sodium hydroxide) in a suitable solvent, epichlorohydrin is added portion-wise at a controlled temperature. The reaction mixture is stirred for an extended period to ensure complete formation of 1-(m-tolyloxy)-2,3-epoxypropane.
-
Step 2: Amination. The crude glycidyl ether intermediate is dissolved in a solvent such as ethanol. Isopropylamine is then added, and the mixture is refluxed for several hours.
-
Step 3: Salt Formation and Purification. After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue, containing the this compound free base, is then dissolved in a suitable solvent (e.g., ethanol) and acidified with ethanolic hydrogen chloride to precipitate this compound hydrochloride. The product can be further purified by recrystallization.
Structure-Activity Relationship (SAR)
The pharmacological activity of aryloxypropanolamine beta-blockers is intrinsically linked to their chemical structure. Key SAR insights for this class include:
-
Aryloxypropanolamine Moiety : The OCH2CH(OH)CH2NH backbone is crucial for high-affinity binding to the β-adrenergic receptor.
-
Amine Substituent : A bulky alkyl group, such as an isopropyl or tert-butyl group, on the nitrogen atom is essential for antagonist activity.
-
Aromatic Ring Substitution : The nature and position of substituents on the aromatic ring influence the potency and selectivity of the compound. For this compound, the methyl group at the meta-position of the phenoxy ring contributes to its specific pharmacological profile.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by competitively blocking the binding of endogenous catecholamines to β-adrenergic receptors, primarily β1 and β2 receptors.
Beta-Adrenergic Receptor Blockade
Beta-adrenergic receptors are G-protein coupled receptors (GPCRs). Upon activation by agonists like adrenaline, they initiate a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, resulting in increased heart rate, contractility, and conduction velocity. By blocking these receptors, this compound attenuates these effects, leading to a reduction in myocardial oxygen demand and blood pressure.
Signaling Pathway of Beta-Adrenergic Receptor Antagonism by this compound
Caption: this compound competitively inhibits β-adrenergic receptor activation.
Preclinical and Clinical Development
While extensive, publicly available quantitative data for this compound is limited compared to more modern beta-blockers, the general framework of its evaluation can be described.
Preclinical Evaluation
Preclinical studies for a beta-blocker like this compound would have involved a battery of in vitro and in vivo assays to characterize its pharmacological and toxicological profile.
Experimental Workflow for Preclinical Evaluation of a Beta-Blocker
Caption: The typical drug development pipeline for a beta-blocker.
Experimental Protocols:
-
Receptor Binding Assays: To determine the binding affinity (Ki) of this compound for β1- and β2-adrenergic receptors, competitive radioligand binding assays would be performed. Membranes from cells or tissues expressing these receptors would be incubated with a radiolabeled antagonist (e.g., [³H]-dihydroalprenolol) and varying concentrations of unlabeled this compound. The amount of bound radioactivity is then measured to calculate the Ki value.
-
In Vitro Functional Assays: The functional inhibitory potency (IC50) of this compound would be assessed by measuring its ability to inhibit the agonist-induced production of cAMP in cells expressing β-adrenergic receptors. For example, cells would be stimulated with a β-agonist like isoproterenol (B85558) in the presence of different concentrations of this compound, and the resulting cAMP levels would be quantified.
Quantitative Pharmacological Data
Table 1: Beta-Adrenergic Receptor Binding Affinities (Ki) of Selected Beta-Blockers
| Compound | β1-Adrenoceptor Ki (nM) | β2-Adrenoceptor Ki (nM) | β1/β2 Selectivity Ratio |
|---|---|---|---|
| This compound | Data not available | Data not available | Data not available |
| Propranolol | ~1-5 | ~1-5 | ~1 |
| Metoprolol | ~10-50 | ~500-1000 | ~20-50 |
| Atenolol | ~100-200 | ~2000-4000 | ~20 |
Table 2: In Vitro Functional Inhibitory Potency (IC50) of Selected Beta-Blockers
| Compound | β1-Adrenoceptor IC50 (nM) | β2-Adrenoceptor IC50 (nM) |
|---|---|---|
| This compound | Data not available | Data not available |
| Propranolol | ~1-10 | ~1-10 |
| Metoprolol | ~50-100 | ~1000-2000 |
| Atenolol | ~200-500 | ~4000-8000 |
Pharmacokinetics
Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. These parameters determine the dosing regimen and predict potential drug-drug interactions.
Table 3: Pharmacokinetic Parameters of Selected Beta-Blockers in Humans
| Parameter | This compound | Propranolol | Metoprolol | Atenolol |
|---|---|---|---|---|
| Oral Bioavailability (%) | Data not available | 20-40 | 40-50 | 50-60 |
| Plasma Half-life (hours) | Data not available | 3-5 | 3-4 | 6-9 |
| Protein Binding (%) | Data not available | 85-95 | ~10 | <5 |
| Primary Route of Elimination | Data not available | Hepatic | Hepatic | Renal |
Clinical Trials
Clinical trials for this compound would have been designed to evaluate its safety and efficacy in treating hypertension and angina pectoris. These trials typically progress through Phase I (safety and pharmacokinetics in healthy volunteers), Phase II (dose-ranging and efficacy in patients), and Phase III (large-scale efficacy and safety studies). While specific results for this compound are not widely published, the endpoints for such trials would have included:
-
For Hypertension: Reduction in systolic and diastolic blood pressure compared to placebo or an active comparator.
-
For Angina Pectoris: Reduction in the frequency of angina attacks, improvement in exercise tolerance, and changes in electrocardiogram (ECG) parameters during exercise stress tests.
Conclusion
This compound represents an early development in the therapeutically important class of β-adrenergic antagonists. Its discovery and development were guided by the principles of medicinal chemistry and pharmacology that were being established in the mid-20th century. While it may not be as widely used or documented as some later-generation beta-blockers, a technical understanding of its synthesis, mechanism of action, and the methodologies used for its evaluation provides valuable insight into the history of cardiovascular drug discovery. The lack of extensive, publicly available quantitative data for this compound highlights the evolution of documentation and data-sharing practices in the pharmaceutical industry. Further research into historical archives and less accessible literature may be required to construct a more complete quantitative profile of this compound.
Toliprolol Receptor Binding Affinity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toliprolol is a beta-adrenergic receptor antagonist, a class of drugs primarily used to manage cardiovascular conditions by blocking the effects of catecholamines like adrenaline at β-receptors. Understanding the binding affinity of this compound for its target receptors is crucial for elucidating its pharmacological profile, including its potency, selectivity, and potential for off-target effects. This technical guide aims to provide a comprehensive overview of the receptor binding characteristics of this compound.
This guide will, therefore, focus on the established experimental protocols used to determine receptor binding affinity for beta-blockers and the signaling pathways they modulate. This information will be valuable for researchers wishing to conduct their own binding studies on this compound.
Experimental Protocols for Receptor Binding Affinity Determination
The primary method for quantifying the interaction between a ligand like this compound and its receptor is the radioligand binding assay . This technique is considered the gold standard for its sensitivity and ability to provide precise quantitative data on binding affinity, kinetics, and receptor density.
Radioligand Competition Binding Assay
This is the most common method to determine the binding affinity (Kᵢ) of an unlabeled compound like this compound.
Principle: The assay measures the ability of the unlabeled drug (competitor) to displace a radiolabeled ligand with known high affinity and specificity for the receptor.
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize tissues or cultured cells known to express the target receptor (e.g., heart ventricles for β₁-receptors, lung tissue for β₂-receptors, or recombinant cell lines expressing a specific receptor subtype).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with an appropriate buffer and resuspend to a specific protein concentration.
-
-
Binding Incubation:
-
In assay tubes, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-cyanopindolol), and a range of concentrations of unlabeled this compound.
-
Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification of Radioactivity:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kₐ)
-
Where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
-
Experimental Workflow for a Competition Binding Assay
Caption: Workflow of a radioligand competition binding assay.
Beta-Adrenergic Receptor Signaling Pathways
This compound, as a beta-blocker, antagonizes the canonical G-protein coupled receptor (GPCR) signaling pathway initiated by the binding of endogenous catecholamines.
Canonical Gs Signaling Pathway
-
Agonist Binding: Epinephrine or norepinephrine (B1679862) binds to the β-adrenergic receptor.
-
G-Protein Activation: The receptor undergoes a conformational change, activating the associated heterotrimeric Gs protein. The Gαs subunit releases GDP and binds GTP.
-
Adenylyl Cyclase Activation: The activated Gαs-GTP complex stimulates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase converts ATP to cyclic AMP (cAMP).
-
PKA Activation: cAMP acts as a second messenger, activating Protein Kinase A (PKA).
-
Cellular Response: PKA phosphorylates various downstream targets, leading to the characteristic physiological responses (e.g., increased heart rate and contractility).
This compound's Mechanism of Action: this compound competitively binds to the β-adrenergic receptor, preventing the binding of endogenous agonists and thereby inhibiting this signaling cascade.
Caption: Beta-adrenergic receptor signaling pathway and the inhibitory action of this compound.
Conclusion
While specific binding affinity data for this compound remains elusive in the current body of scientific literature, the established methodologies for its determination are well-defined. Researchers and drug development professionals interested in the pharmacological profile of this compound are encouraged to utilize the detailed experimental protocols outlined in this guide to generate the necessary data. A thorough characterization of this compound's binding to β₁ and β₂-adrenergic receptors will be instrumental in fully understanding its therapeutic potential and selectivity.
An In-Depth Technical Guide to the Enantiomers and Stereochemistry of Toliprolol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Toliprolol, a beta-adrenergic receptor antagonist, possesses a single chiral center, leading to the existence of two enantiomers: (S)-Toliprolol and (R)-Toliprolol. As with many chiral drugs, these enantiomers exhibit significant differences in their pharmacological and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the stereochemistry of this compound, focusing on the differential effects of its enantiomers. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to serve as a resource for researchers and professionals in drug development.
Introduction
This compound is a beta-blocker characterized by its high β-adrenolytic activity with only minor cardiodepressive effects.[1] Like other drugs in its class, this compound is a chiral compound, and its therapeutic effects are primarily attributed to one of its enantiomers. The cardiac beta-blocking activity of beta-blockers generally resides in their (S)-(-) enantiomer.[2][3] Understanding the distinct properties of each enantiomer is crucial for optimizing therapeutic efficacy and minimizing potential adverse effects. This guide delves into the stereoselective pharmacodynamics and pharmacokinetics of this compound, providing a foundational understanding for further research and development.
Stereochemistry and Pharmacodynamics
The differential pharmacodynamics of this compound enantiomers are rooted in their stereoselective interaction with beta-adrenergic receptors.
Receptor Binding Affinity
To illustrate the expected differences, Table 1 presents analogous data for the well-studied beta-blocker, Metoprolol.
Table 1: Beta-Adrenoceptor Affinity of Metoprolol Enantiomers (Analogous Data)
| Enantiomer | Receptor | -log Ki (M) |
| (S)-Metoprolol | Beta-1 | 7.73 |
| (R)-Metoprolol | Beta-1 | 5.00 |
Data for Metoprolol is provided as an illustrative example of the expected stereoselectivity for beta-blockers.
Functional Antagonism (IC50 Values)
Consistent with receptor binding affinities, the functional beta-blocking potency, often expressed as IC50 values, is expected to be significantly lower for the (S)-enantiomer of this compound compared to the (R)-enantiomer. Specific IC50 values for this compound enantiomers are not currently available in published literature.
Stereoselective Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of this compound enantiomers can also exhibit stereoselectivity.
Metabolism
The metabolism of many beta-blockers is stereoselective, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[5] For instance, the metabolism of Metoprolol is dependent on the CYP2D6 phenotype, with plasma AUCs for (S)-metoprolol being higher than for (R)-metoprolol in extensive metabolizers.[6] It is plausible that this compound undergoes similar stereoselective metabolism, which would result in different plasma concentrations and durations of action for each enantiomer. The primary routes of metabolism for beta-blockers include O-demethylation and α-hydroxylation.[6]
Table 2: General Pharmacokinetic Parameters of Beta-Blockers (Illustrative)
| Parameter | Description | Expected Stereoselectivity |
| CL (Clearance) | The volume of plasma cleared of the drug per unit time. | May be higher for one enantiomer due to stereoselective metabolism. |
| Vd (Volume of Distribution) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Can differ between enantiomers. |
| t1/2 (Half-life) | The time required for the concentration of the drug in the body to be reduced by half. | May be longer for the less rapidly metabolized enantiomer. |
| AUC (Area Under the Curve) | The integral of the concentration-time curve, representing the total drug exposure over time. | Often higher for the more slowly metabolized enantiomer. |
This table provides a general overview of pharmacokinetic parameters and their potential for stereoselectivity in beta-blockers.
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate characterization of this compound enantiomers. The following sections provide methodologies for key experiments, adapted from established procedures for other beta-blockers.
Stereoselective Synthesis of this compound Enantiomers
The stereoselective synthesis of (S)-Toliprolol can be achieved using a chiral building block approach. A representative, though not specifically validated for this compound, synthetic scheme is outlined below, based on syntheses of similar beta-blockers.[7]
Protocol: Asymmetric Synthesis of (S)-Toliprolol (Conceptual)
-
Starting Material: Utilize a commercially available chiral epoxide, such as (R)-epichlorohydrin.
-
Reaction with Phenol: React (R)-epichlorohydrin with 3-methylphenol (m-cresol) in the presence of a base (e.g., sodium hydroxide) to form the chiral epoxide intermediate, (R)-1-(m-tolyloxy)-2,3-epoxypropane.
-
Ring Opening: The epoxide ring of the intermediate is then opened by reaction with isopropylamine. This nucleophilic substitution reaction proceeds with inversion of configuration at the chiral center, yielding (S)-Toliprolol.
-
Purification: The final product is purified using standard techniques such as column chromatography and recrystallization. Enantiomeric excess (e.e.) should be determined by chiral HPLC.
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
The separation and quantification of this compound enantiomers are critical for pharmacokinetic and pharmacodynamic studies. Chiral HPLC is the most common method for this purpose.
Protocol: Chiral HPLC Method for this compound Enantiomers (General)
-
Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD), are often effective for separating beta-blocker enantiomers.[8]
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol) in varying ratios. Small amounts of an amine modifier (e.g., diethylamine) are often added to improve peak shape for basic compounds like this compound.
-
Detection: UV detection at a wavelength where this compound exhibits strong absorbance (e.g., around 270-280 nm) is commonly used.
-
System Suitability: The method should be validated for parameters such as resolution, linearity, precision, accuracy, and limit of quantification according to ICH guidelines.
Radioligand Binding Assay for Receptor Affinity
Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[1][9]
Protocol: Radioligand Competition Binding Assay (General)
-
Membrane Preparation: Prepare membrane homogenates from a tissue or cell line expressing the target beta-adrenergic receptors (e.g., rat heart ventricles for β1-receptors).[1]
-
Radioligand: Use a suitable radiolabeled antagonist with high affinity for beta-adrenergic receptors, such as [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol.[1]
-
Competition Assay: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (either (R)- or (S)-Toliprolol).
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.[10]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) can be determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
Signaling Pathways and Visualizations
This compound exerts its effects by blocking the beta-adrenergic signaling pathway. The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows.
Conclusion
The stereochemistry of this compound plays a pivotal role in its pharmacological profile. The available evidence from related beta-blockers strongly suggests that the (S)-enantiomer is the primary contributor to its therapeutic beta-blocking effects. A thorough characterization of the individual enantiomers of this compound, including specific binding affinities, functional potencies, and detailed pharmacokinetic profiles, is essential for the rational development and clinical application of this drug. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to further investigate the stereoselective properties of this compound. Future studies focusing on generating specific quantitative data for this compound enantiomers will be invaluable to the fields of pharmacology and drug development.
References
- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]
- 3. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 4. Stereospecific pharmacokinetics and pharmacodynamics of beta-adrenergic blockers in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Cytochrome P450 Enzymes Involved in Metoprolol Metabolism and Use of Metoprolol as a CYP2D6 Phenotyping Probe Drug [frontiersin.org]
- 6. Physiologically Based Pharmacokinetic Modeling of Metoprolol Enantiomers and α-Hydroxymetoprolol to Describe CYP2D6 Drug-Gene Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
Methodological & Application
Application Notes and Protocols for the Preclinical Evaluation of Toliprolol in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toliprolol is a beta-adrenergic receptor antagonist, characterized by its high β-adrenolytic activity and reportedly minor cardiodepressive effects.[1] As a member of the beta-blocker class of drugs, its primary mechanism of action involves the competitive inhibition of catecholamines at β-adrenergic receptors, leading to reductions in heart rate, myocardial contractility, and blood pressure.[2][3] These notes provide a comprehensive overview of the experimental design for the preclinical evaluation of this compound in animal models, covering pharmacokinetics, pharmacodynamics, and toxicology. Due to the limited availability of specific experimental data for this compound, this document incorporates representative protocols and data from closely related and well-studied beta-blockers, such as metoprolol (B1676517) and sotalol, to serve as a practical guide for study design.
Mechanism of Action: β-Adrenergic Receptor Blockade
This compound, like other beta-blockers, exerts its effects by blocking β-adrenergic receptors. These receptors are G-protein coupled receptors that, upon stimulation by catecholamines like norepinephrine (B1679862) and epinephrine, activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4] Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various intracellular proteins, resulting in increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).[3] By blocking these receptors, this compound attenuates these effects.
Signaling Pathway of β-Adrenergic Receptor Antagonism
References
- 1. Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry [mdpi.com]
- 2. What is Tilisolol Hydrochloride used for? [synapse.patsnap.com]
- 3. Selective Beta-1 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. google.com [google.com]
Toliprolol Dosage for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toliprolol is a beta-adrenergic receptor antagonist, commonly known as a beta-blocker, that has been investigated for its potential therapeutic effects, primarily related to its impact on the cardiovascular system. Due to its high β-adrenolytic activity and comparatively minor cardiodepressive effects, it has been a subject of interest in pharmacological research. This document provides detailed application notes and protocols for the use of this compound in in vivo research settings, with a focus on appropriate dosage, experimental design, and relevant signaling pathways.
It is important to note that while toxicological data for this compound is available, specific in vivo effective dosage studies are limited in publicly accessible literature. Therefore, this document also includes data from studies on metoprolol (B1676517), a structurally and pharmacologically similar β1-selective adrenergic antagonist, to provide researchers with a robust starting point for their experimental design. All data derived from metoprolol studies are clearly indicated.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and the related compound, metoprolol, to facilitate dose selection and experimental planning.
Table 1: this compound Acute Toxicity Data
| Species | Route of Administration | LD50 Value | Toxic Effects Observed | Reference |
| Rat | Oral | 170 mg/kg | Altered sleep time, ataxia, hypermotility, diarrhea | [1] |
| Mouse | Oral | 67 mg/kg | Altered sleep time, somnolence, hypermotility, diarrhea | [1] |
Table 2: Metoprolol Dosage and Pharmacokinetic Data in Rats (for extrapolation)
| Parameter | Value | Animal Model | Route of Administration | Notes | Reference |
| Effective Dose (Hypertension) | 5 mg/kg/day (intraperitoneal) | Cyclosporine A-induced hypertensive rats | Intraperitoneal | Abolished increase in systolic blood pressure over 14 days. | [2] |
| 1.25 mg/kg (intraperitoneal) | Cyclosporine A-induced hypertensive rats | Intraperitoneal | Non-hypotensive dose that countered endothelial dysfunction. | [2] | |
| Pharmacokinetics (IV) | Dose-independent at 0.5, 1, and 2 mg/kg | Sprague-Dawley rats | Intravenous | - | [3] |
| Pharmacokinetics (Oral) | Dose-dependent at 1, 2, and 5 mg/kg | Sprague-Dawley rats | Oral | Saturable first-pass extraction observed. | [3] |
| Bioavailability (Oral) | < 24.5% | Sprague-Dawley rats | Oral | Low bioavailability attributed to significant intestinal and hepatic first-pass metabolism. | [3] |
Experimental Protocols
General Preparation and Administration of this compound
a. Formulation: For oral administration, this compound hydrochloride can be dissolved in sterile water or a 0.9% saline solution. For intraperitoneal or intravenous injection, ensure the solution is sterile and filtered. The concentration of the solution should be calculated based on the desired dosage and the weight of the animal.
b. Administration:
-
Oral Gavage: For oral administration, use a suitable gavage needle to deliver the solution directly into the stomach. The volume should be appropriate for the size of the animal (e.g., 5-10 mL/kg for rats).
-
Intraperitoneal (IP) Injection: Inject the solution into the lower abdominal quadrant, taking care to avoid the bladder and other internal organs.
-
Intravenous (IV) Injection: For precise pharmacokinetic studies, administration via a cannulated vein (e.g., tail vein in mice or rats) is recommended.
Protocol for Hypertension Studies (Based on Metoprolol Data)
This protocol is adapted from studies using metoprolol in a model of induced hypertension and can serve as a starting point for evaluating the antihypertensive effects of this compound.
a. Animal Model: Spontaneously Hypertensive Rats (SHR) are a common and well-validated model for genetic hypertension. Alternatively, hypertension can be induced pharmacologically, for example, with L-NAME or Angiotensin-II infusion.
b. Experimental Design:
-
Acclimatization: Allow animals to acclimate to the housing facility for at least one week before the start of the experiment.
-
Baseline Measurements: Measure baseline blood pressure and heart rate for several days before drug administration to establish a stable baseline. This can be done using non-invasive tail-cuff plethysmography or via surgically implanted telemetry devices for continuous monitoring.
-
Grouping: Divide animals into at least two groups: a vehicle control group and a this compound-treated group. Additional groups for different dosages are recommended for dose-response studies.
-
Drug Administration: Based on the metoprolol data, a starting dose range of 1-10 mg/kg/day of this compound administered orally or intraperitoneally could be explored. The administration should be consistent (e.g., same time each day).
-
Monitoring: Monitor blood pressure and heart rate at regular intervals throughout the study period (e.g., daily or several times a week).
-
Termination and Tissue Collection: At the end of the study, animals can be euthanized, and relevant tissues (e.g., heart, aorta, kidneys) can be collected for histological or molecular analysis.
Protocol for Antiarrhythmic Studies
The following is a general protocol to assess the antiarrhythmic potential of this compound.
a. Animal Model: Arrhythmias can be induced in various animal models. A common method is the use of arrhythmogenic agents like aconitine (B1665448) or coronary artery ligation to induce ischemia-reperfusion arrhythmias.
b. Experimental Design:
-
Anesthesia and Surgical Preparation: Anesthetize the animal (e.g., with a combination of ketamine and xylazine) and perform necessary surgical procedures, such as cannulation of a jugular vein for drug administration and placement of ECG electrodes.
-
Baseline ECG: Record a stable baseline ECG.
-
Induction of Arrhythmia: Administer the arrhythmogenic agent or induce ischemia to trigger arrhythmias.
-
Drug Administration: Once arrhythmias are established, administer this compound intravenously. A range of doses should be tested to determine the effective dose for arrhythmia suppression.
-
ECG Monitoring: Continuously monitor the ECG to assess the effects of this compound on heart rate and rhythm. Key parameters to analyze include the frequency and duration of arrhythmic events.
-
Data Analysis: Quantify the antiarrhythmic effect by comparing the incidence and duration of arrhythmias before and after drug administration.
Signaling Pathways and Experimental Workflows
Beta-Adrenergic Receptor Signaling Pathway
This compound, as a beta-blocker, primarily acts by antagonizing the effects of catecholamines (epinephrine and norepinephrine) at beta-adrenergic receptors. The canonical signaling pathway involves the activation of G-protein coupled receptors.
Caption: this compound blocks catecholamine binding to β-adrenergic receptors.
Experimental Workflow for In Vivo Antihypertensive Study
The following diagram illustrates a typical workflow for an in vivo study investigating the antihypertensive effects of this compound.
Caption: Workflow for an in vivo antihypertensive drug study.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers investigating the in vivo effects of this compound. While direct effective dosage information for this compound is sparse, the toxicological data and the detailed protocols extrapolated from studies on the closely related beta-blocker, metoprolol, provide a solid foundation for designing and conducting meaningful experiments. Researchers are encouraged to perform initial dose-ranging studies to determine the optimal effective and non-toxic dose of this compound for their specific animal model and experimental conditions.
References
- 1. RTECS NUMBER-NL3520500-Chemical Toxicity Database [drugfuture.com]
- 2. Metoprolol ameliorates cyclosporine a-induced hypertension and nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and first-pass elimination of metoprolol in rats: contribution of intestinal first-pass extraction to low bioavailability of metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Toliprolol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Toliprolol is a beta-adrenergic blocker used in the management of hypertension and angina pectoris. Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the determination of this compound, based on available literature for chiral separation of beta-blockers. It is important to note that while the chromatographic conditions are based on published methods for the separation of this compound enantiomers, a full validation for quantitative analysis would be required.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from a method where this compound was used as an internal standard, suggesting its applicability for extraction from biological matrices like plasma.
Materials:
-
SPE cartridges (e.g., C18)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Sodium hydroxide
-
0.1 M Hydrochloric acid
-
Nitrogen gas supply for evaporation
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pre-treatment: To 1 mL of plasma sample, add an appropriate internal standard. Vortex for 30 seconds.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove interfering substances.
-
Elution: Elute this compound from the cartridge with 3 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase and vortex for 1 minute. The sample is now ready for HPLC analysis.
HPLC Analysis
The following chromatographic conditions are proposed for the chiral separation and quantification of this compound.
Instrumentation:
-
HPLC system with a pump, autosampler, and a suitable detector (e.g., UV or Fluorescence).
Chromatographic Conditions:
| Parameter | Proposed Condition |
| Column | Lux Cellulose-2 (or similar polysaccharide-based chiral column) |
| Mobile Phase | 0.1% Diethylamine (DEA) in Hexane / 0.1% DEA in Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (e.g., 25°C) |
| Detection | UV at a suitable wavelength (e.g., 225 nm) or Fluorescence Detector |
Note: The mobile phase composition may require optimization to achieve the desired separation and peak shape for quantitative analysis. The addition of acidic or basic modifiers can influence the enantioselective separation of beta-blockers like this compound.
Data Presentation
The following tables summarize the expected quantitative data from a validated method. These are presented as a template, as specific validated data for this compound quantification was not available in the initial search.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Areas | < 2.0% |
Table 2: Method Validation Parameters
| Parameter | Expected Range/Value |
| Linearity Range (µg/mL) | e.g., 0.05 - 5.0 µg/mL (Correlation Coefficient > 0.995) |
| Limit of Detection (LOD) (µg/mL) | To be determined experimentally |
| Limit of Quantification (LOQ) (µg/mL) | To be determined experimentally |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Visualizations
Experimental Workflow for this compound Quantification
Application Note: High-Throughput Analysis of Toliprolol in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Toliprolol in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI) mode. The method is validated according to established guidelines and is suitable for pharmacokinetic studies, offering a wide linear dynamic range, excellent accuracy, and precision.
Introduction
This compound is a selective β1 adrenergic receptor blocker used in the management of hypertension and angina pectoris. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. LC-MS/MS has become the preferred technique for bioanalytical studies due to its high sensitivity, selectivity, and speed.[1] This application note presents a complete workflow for the analysis of this compound in human plasma, from sample preparation to data acquisition and analysis. The described method is based on well-established protocols for similar beta-blockers, such as Metoprolol, ensuring a high probability of success.[2][3][4]
Experimental
Materials and Reagents
-
This compound reference standard
-
Metoprolol (as Internal Standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Milli-Q or equivalent)
-
Human plasma (K2EDTA as anticoagulant)
Equipment
-
Liquid Chromatograph (LC) system
-
Triple Quadrupole Mass Spectrometer with ESI source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Chromatographic Conditions
A summary of the liquid chromatography conditions is provided in the table below.
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 1.9 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B in 2.5 min, hold for 1 min, return to 10% B in 0.1 min, equilibrate for 1.4 min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temp | 10 °C |
| Run Time | 5.0 min |
Mass Spectrometric Conditions
The mass spectrometer was operated in positive electrospray ionization mode. The optimized parameters for this compound and the internal standard are detailed below.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temp | 350 °C |
| Desolvation Gas Flow | 650 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 268.2 | 116.1 | 30 | 18 |
| Metoprolol (IS) | 268.2 | 74.1 | 35 | 20 |
Note: The MRM transitions for this compound are predicted based on its structure being highly similar to Metoprolol. Optimization of cone voltage and collision energy is recommended.[5]
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Metoprolol (IS) in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with 50:50 (v/v) methanol:water to create calibration curve standards.
-
Spiked Calibration and QC Samples: Spike blank human plasma with the working standard solutions to achieve the desired concentrations for the calibration curve and QC samples (Low, Medium, and High).
Sample Preparation Protocol
A simple protein precipitation method is employed for the extraction of this compound from plasma.[3][5]
-
Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Metoprolol internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Method Validation Summary
The method was validated based on standard bioanalytical method validation guidelines.[4] The following parameters were assessed:
| Validation Parameter | Result |
| Linearity Range | 1 - 500 ng/mL (r² > 0.995)[6] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
| Stability (Freeze-thaw, Bench-top, Long-term) | Stable |
Note: The data presented is representative of expected performance based on similar validated methods for beta-blockers.[5]
Results and Discussion
The developed LC-MS/MS method provides excellent selectivity for the analysis of this compound in human plasma. The use of a stable isotope-labeled internal standard, or a structurally similar analog like Metoprolol, ensures high accuracy and precision by compensating for variations in sample preparation and instrument response.[5] The protein precipitation method is rapid and cost-effective, making it suitable for high-throughput analysis.[3] The chromatographic conditions provide a short run time of 5 minutes per sample, with good peak shape and resolution from endogenous plasma components.
Conclusion
This application note describes a simple, rapid, and reliable LC-MS/MS method for the quantification of this compound in human plasma. The method is fully validated and demonstrates excellent performance in terms of linearity, accuracy, precision, and stability. The high-throughput capability of this method makes it highly suitable for supporting pharmacokinetic studies in drug development.[7]
References
- 1. rsc.org [rsc.org]
- 2. eijppr.com [eijppr.com]
- 3. Rapid and Sensitive LC-MS/MS Method for the Determination of Metoprolol in Beagle Dog Plasma with a Simple Protein Precipitation Treatment and Its Pharmacokinetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Reliable and easy-to-use LC-MS/MS-method for simultaneous determination of the antihypertensives metoprolol, amlodipine, canrenone and hydrochlorothiazide in patients with therapy-refractory arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Toliprolol in Cell Culture Experiments
Introduction
Toliprolol is a cardioselective beta-blocker that acts as an antagonist at the β1-adrenergic receptors. These receptors are predominantly found in the heart and are involved in the signaling cascade initiated by catecholamines like epinephrine (B1671497) and norepinephrine. In a research context, this compound can be utilized to investigate the roles of the β1-adrenergic signaling pathway in various cellular processes, including but not limited to cardiac myocyte function, and potentially in other cell types where β1-adrenergic receptors are expressed.
Mechanism of Action: β1-Adrenergic Receptor Blockade
This compound competitively inhibits the binding of endogenous catecholamines to β1-adrenergic receptors. This blockade prevents the activation of the associated Gs protein, thereby inhibiting the adenylyl cyclase-mediated conversion of ATP to cyclic AMP (cAMP). The subsequent decrease in intracellular cAMP levels leads to reduced activation of protein kinase A (PKA) and downstream signaling events.
Applications in Cell Culture
-
Cardiomyocyte Research: Studying the effects of β1-adrenergic blockade on cardiomyocyte contractility, electrophysiology, and hypertrophy.
-
Cancer Research: Investigating the potential role of β1-adrenergic signaling in tumor cell proliferation and survival, as has been suggested for other beta-blockers.
-
Signal Transduction Studies: Elucidating the downstream effects of β1-adrenergic receptor inhibition in various cell lines.
Quantitative Data Summary (Hypothetical)
The following table provides a hypothetical summary of quantitative data for this compound. These values are for illustrative purposes only and are not based on published experimental data. Researchers must determine these values experimentally.
| Cell Line | Assay Type | Parameter | This compound Concentration | Result |
| H9c2 (Rat Cardiomyoblast) | cAMP Assay | IC50 | 0.1 - 10 µM (Range) | TBD |
| AC16 (Human Cardiomyocyte) | Cell Viability (MTT) | % Viability | 10 µM | TBD |
| MCF-7 (Human Breast Cancer) | Proliferation (BrdU) | % Inhibition | 50 µM | TBD |
Experimental Protocols
General Cell Culture and Maintenance
Aseptic techniques should be strictly followed. All media, supplements, and reagents must be sterile.
-
Cell Line Specifics: Culture the cell line of interest (e.g., H9c2, AC16) according to the supplier's recommendations (e.g., ATCC). This includes using the recommended basal media (e.g., DMEM, DMEM/F12), serum concentration (e.g., 10% FBS), and supplements (e.g., L-glutamine, penicillin/streptomycin).
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency.
Preparation of this compound Stock Solution
-
Solvent Selection: this compound hydrochloride is generally soluble in water or DMSO. For cell culture, a sterile, cell culture-grade solvent is required. DMSO is a common choice.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in the chosen solvent. For example, to make a 10 mM stock of this compound HCl (M.W. 309.8 g/mol ), dissolve 3.098 mg in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Experimental Workflow: Dose-Response and Functional Assays
The following workflow outlines a general procedure for treating cells with this compound and assessing its effects.
-
Cell Seeding: Trypsinize and count cells. Seed the cells in appropriate multi-well plates (e.g., 96-well for viability assays, 24-well for protein analysis) at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in serum-free or low-serum medium to achieve the final desired concentrations. It is crucial to ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of the solvent) and any other relevant positive or negative controls.
-
Incubation: Incubate the cells for a duration appropriate for the endpoint being measured (e.g., 15-30 minutes for acute signaling events, 24-72 hours for proliferation or viability assays).
-
Endpoint Analysis: Perform the desired assay according to the manufacturer's instructions. Examples include:
-
cAMP Assays: To confirm β1-adrenergic receptor antagonism, pre-treat cells with this compound followed by stimulation with a β-agonist like isoproterenol. Measure intracellular cAMP levels using an ELISA-based kit.
-
Viability/Proliferation Assays: Use assays such as MTT, WST-1, or BrdU incorporation to assess the effect of this compound on cell viability and proliferation.
-
Western Blotting: Analyze the phosphorylation status of downstream targets of PKA to investigate signaling pathway modulation.
-
Conclusion
While specific data on this compound in cell culture is limited, its known pharmacology as a selective β1-adrenergic receptor antagonist provides a strong basis for its use in a variety of in vitro experimental systems. The protocols and information provided here offer a foundational approach for researchers to begin their investigations. Rigorous optimization and validation will be essential to obtain reliable and reproducible results.
Application Notes and Protocols for In Vitro Assessment of Toliprolol Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toliprolol is a non-selective β-adrenergic receptor antagonist.[1] Its primary mechanism of action involves the competitive inhibition of catecholamines, such as epinephrine (B1671497) and norepinephrine, at β1 and β2-adrenergic receptors. This blockade attenuates the downstream signaling cascade mediated by adenylyl cyclase, leading to a reduction in the intracellular second messenger, cyclic adenosine (B11128) monophosphate (cAMP). The physiological consequences of this action include a decrease in heart rate and cardiac contractility.
These application notes provide detailed protocols for the in vitro characterization of this compound's pharmacological activity. The described assays are fundamental for determining the binding affinity of this compound to its target receptors and for quantifying its functional antagonism.
Data Presentation
The following table summarizes the available quantitative data for the in vitro activity of this compound.
| Parameter | Value | Receptor/System | Assay Type |
| pA2 | 7.5 | β-adrenergic | Functional Antagonism (Isolated Guinea Pig Atria) |
Note: Specific Ki values for this compound binding to β1 and β2 adrenergic receptors and IC50 values for the inhibition of adenylyl cyclase or cAMP production were not available in the reviewed literature. The pA2 value is a measure of the potency of a competitive antagonist, where a higher value indicates greater potency.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the β-adrenergic signaling pathway and the general workflow for determining the antagonist activity of this compound.
Experimental Protocols
Radioligand Binding Assay for Determination of Binding Affinity (Ki)
This protocol describes a competitive binding assay to determine the affinity of this compound for β-adrenergic receptors using a radiolabeled antagonist.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for β1 and β2-adrenergic receptors.
Materials:
-
Cell membranes expressing β1 or β2-adrenergic receptors (e.g., from CHO or HEK293 cells stably transfected with the human receptor).
-
Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP).
-
This compound hydrochloride.
-
Non-specific binding control: Propranolol.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Thaw the cell membrane aliquots on ice.
-
Homogenize the membranes in ice-cold Binding Buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Dilute the membranes to the desired final concentration in Binding Buffer (typically 20-50 µg protein per well).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in Binding Buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of radioligand + 50 µL of Binding Buffer + 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of radioligand + 50 µL of a high concentration of Propranolol (e.g., 10 µM) + 100 µL of membrane suspension.
-
This compound Competition: 50 µL of radioligand + 50 µL of each this compound dilution + 100 µL of membrane suspension.
-
-
The final concentration of the radioligand should be approximately at its K
dvalue.
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC
50value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. -
Calculate the K
ivalue using the Cheng-Prusoff equation: Ki= IC50/ (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kdis its equilibrium dissociation constant.
-
Functional Antagonism Assay: Inhibition of Isoproterenol-Stimulated cAMP Production
This protocol describes a cell-based assay to measure the functional antagonism of this compound by quantifying its ability to inhibit agonist-induced cAMP production.
Objective: To determine the IC50 of this compound for the inhibition of isoproterenol-stimulated cAMP accumulation in cells expressing β-adrenergic receptors.
Materials:
-
HEK293 or CHO cells stably expressing either human β1 or β2-adrenergic receptors.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Isoproterenol (agonist).
-
This compound hydrochloride.
-
IBMX (a phosphodiesterase inhibitor, to prevent cAMP degradation).
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white opaque microplates.
-
Plate reader compatible with the chosen cAMP assay kit.
Protocol:
-
Cell Culture and Plating:
-
Culture the cells to ~80-90% confluency.
-
Harvest the cells and resuspend them in Stimulation Buffer at a density of 2 x 10⁵ cells/mL.
-
Dispense 10 µL of the cell suspension into each well of a 384-well plate.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in Stimulation Buffer.
-
Add 5 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate for 15 minutes at room temperature.
-
-
Agonist Stimulation:
-
Prepare a solution of Isoproterenol in Stimulation Buffer at a concentration that elicits a submaximal response (e.g., EC
80). -
Add 5 µL of the Isoproterenol solution to all wells except the basal control wells (which receive 5 µL of Stimulation Buffer).
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each well based on the standard curve.
-
Plot the percentage of inhibition of the isoproterenol-stimulated cAMP response against the logarithm of the this compound concentration.
-
Determine the IC
50value by non-linear regression analysis.
-
Adenylyl Cyclase Activity Assay
This protocol provides a method to directly measure the effect of this compound on adenylyl cyclase activity in isolated cell membranes.
Objective: To determine the IC50 of this compound for the inhibition of agonist-stimulated adenylyl cyclase activity.
Materials:
-
Cell membranes expressing β-adrenergic receptors.
-
Isoproterenol.
-
This compound hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM ATP, 1 mM cAMP, 0.1% BSA, pH 7.4.
-
[α-³²P]ATP.
-
Stopping Solution: 2% SDS, 40 mM ATP, 1.4 mM cAMP.
-
Dowex and Alumina chromatography columns.
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Prepare cell membranes as described in the radioligand binding assay protocol.
-
-
Assay Setup:
-
In test tubes, combine the following:
-
Membrane suspension (20-50 µg protein).
-
Serial dilutions of this compound or vehicle.
-
Isoproterenol (at a concentration that gives a robust stimulation of adenylyl cyclase).
-
Assay Buffer.
-
[α-³²P]ATP (to initiate the reaction).
-
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 10-15 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding the Stopping Solution.
-
-
Separation of [³²P]cAMP:
-
Separate the newly synthesized [³²P]cAMP from the unreacted [α-³²P]ATP using sequential Dowex and Alumina column chromatography.
-
-
Counting:
-
Measure the radioactivity of the eluted [³²P]cAMP in a scintillation counter.
-
-
Data Analysis:
-
Calculate the adenylyl cyclase activity as pmol of cAMP formed per mg of protein per minute.
-
Plot the percentage of inhibition of the isoproterenol-stimulated adenylyl cyclase activity against the logarithm of the this compound concentration.
-
Determine the IC
50value by non-linear regression analysis.
-
References
Application Notes and Protocols for the Investigation of Toliprolol in Cardiac Hypertrophy Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Toliprolol and Cardiac Hypertrophy
Cardiac hypertrophy is an adaptive response of the heart to increased workload, which, when sustained, becomes pathological and leads to heart failure.[3] β-blockers are a cornerstone therapy for heart failure and have been shown to reverse or attenuate pathological cardiac remodeling.[4] They primarily act by antagonizing the effects of catecholamines on β-adrenergic receptors in the heart, leading to reduced heart rate, blood pressure, and cardiac contractility, thereby decreasing cardiac workload.[5]
This compound, as a β1-selective adrenergic receptor antagonist, is expected to mitigate cardiac hypertrophy by blocking the pro-hypertrophic signaling cascades initiated by β1-adrenergic receptor activation. Beyond canonical G-protein signaling, the role of β-arrestin-mediated pathways in the therapeutic effects of β-blockers is an area of active investigation.[6] This document provides a framework for evaluating the potential anti-hypertrophic effects of this compound using standard in vivo and in vitro models.
Signaling Pathways in Cardiac Hypertrophy and β-Blocker Intervention
β-adrenergic receptor stimulation by catecholamines (e.g., norepinephrine) is a primary driver of pathological cardiac hypertrophy. This occurs through complex signaling networks. β-blockers like this compound intervene in these pathways.
-
G-Protein Dependent Signaling: Activation of β1-adrenergic receptors typically leads to the stimulation of Gs protein, activation of adenylyl cyclase, and an increase in intracellular cyclic AMP (cAMP).[5] This cascade activates Protein Kinase A (PKA), which phosphorylates multiple downstream targets, ultimately leading to increased cardiac contractility and, under chronic stimulation, maladaptive gene expression and hypertrophy. This compound is expected to block this pathway.
-
β-Arrestin Mediated Signaling: Some β-blockers can act as "biased ligands," selectively modulating G-protein-independent signaling pathways mediated by β-arrestins. β-arrestin signaling can have both protective and detrimental effects in the heart, and its role in hypertrophy is complex. Investigating this compound's potential for biased agonism could reveal novel mechanisms of action.
-
Nitric Oxide (NO) Pathway: Some vasodilatory β-blockers, like celiprolol (B1668369), have been shown to attenuate cardiac hypertrophy through nitric oxide-dependent mechanisms, involving the activation of endothelial nitric oxide synthase (eNOS).[6] It would be pertinent to investigate if this compound shares this property.
In Vivo Application Note: this compound in Pressure-Overload and Agonist-Induced Hypertrophy
Overview of In Vivo Models
Two common and robust rodent models are recommended for studying the effects of this compound on cardiac hypertrophy:
-
Transverse Aortic Constriction (TAC): A surgical model that induces pressure-overload hypertrophy by narrowing the aorta. This model mimics the clinical scenario of hypertension or aortic stenosis.
-
Isoproterenol (B85558) (ISO)-Induced Hypertrophy: A pharmacological model where chronic administration of a non-selective β-adrenergic agonist (isoproterenol) induces hypertrophy. This model simulates a state of sustained sympathetic stimulation.
Quantitative Data from Studies with Other β-Blockers
The following table summarizes representative data from studies using β-blockers in rodent models of cardiac hypertrophy. This provides a benchmark for expected effect sizes.
| Parameter | Model | Animal | Treatment | Duration | Result |
| Heart Weight / Body Weight (HW/BW) Ratio | TAC | Mouse | Celiprolol | 4 weeks | Significant reduction vs. TAC control[6] |
| LV Weight / Body Weight Ratio | SHR | Rat | Atenolol | 7 weeks | Significant reduction vs. control[7] |
| LV Weight / Body Weight Ratio | SHR | Rat | Celiprolol | 7 weeks | Significant reduction vs. control[7] |
| Cardiomyocyte Cross-Sectional Area | ISO | Rat | Propranolol | 2 weeks | Significant reduction vs. ISO control |
| Fetal Gene (ANP, BNP) Expression | TAC | Mouse | Celiprolol | 4 weeks | Significant decrease vs. TAC control[6] |
Experimental Workflow: In Vivo Studies
Detailed Experimental Protocols
Protocol 3.4.1: Transverse Aortic Constriction (TAC) Model in Mice
-
Animal Preparation: Anesthetize 8-10 week old male C57BL/6 mice with an appropriate anesthetic (e.g., ketamine/xylazine intraperitoneally or isoflurane (B1672236) inhalation). Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Surgical Procedure:
-
Perform a thoracotomy to expose the aortic arch.
-
Pass a suture (e.g., 7-0 silk) under the transverse aorta between the innominate and left common carotid arteries.
-
Tie the suture around the aorta and a blunted 27-gauge needle.
-
Withdraw the needle to create a defined constriction.
-
Close the chest cavity and allow the animal to recover.
-
A sham operation involves the same procedure without constricting the aorta.
-
-
This compound Administration:
-
Begin treatment 1-3 days post-TAC surgery.
-
Route: Oral gavage is common. Alternatively, osmotic minipumps can be implanted for continuous delivery.
-
Dosage: The exact dose for this compound needs to be determined. Based on other β-blockers like metoprolol (B1676517) (e.g., 10-20 mg/kg/day), a dose-ranging study is recommended.
-
-
Assessment of Hypertrophy:
-
Echocardiography: Perform weekly to measure left ventricular wall thickness, internal dimensions, and fractional shortening.
-
Endpoint Analysis (e.g., 4 weeks post-TAC):
-
Measure heart weight (HW) and body weight (BW) to calculate the HW/BW ratio.
-
Fix the heart in formalin for histological analysis (H&E for morphology, WGA staining for cardiomyocyte cross-sectional area, Masson's trichrome for fibrosis).
-
Snap-freeze a portion of the ventricle in liquid nitrogen for molecular analysis (qPCR for hypertrophic markers like Nppa, Nppb, Myh7).
-
-
Protocol 3.4.2: Isoproterenol (ISO)-Induced Hypertrophy in Rats
-
Animal Preparation: Use adult male Sprague-Dawley or Wistar rats.
-
Hypertrophy Induction: Administer isoproterenol hydrochloride (e.g., 5 mg/kg/day) subcutaneously for 7-14 days.
-
This compound Administration:
-
Co-administer this compound with isoproterenol.
-
Route: Oral gavage or in drinking water.
-
Dosage: A dose-finding study is critical. Start with a range based on clinically relevant doses, adjusted for rodent metabolism.
-
-
Assessment of Hypertrophy:
-
Perform assessments as described in the TAC model (echocardiography, endpoint tissue analysis).
-
In Vitro Application Note: this compound in Cardiomyocyte Hypertrophy
Overview of In Vitro Model
The in vitro model uses primary neonatal rat ventricular myocytes (NRVMs) or cardiomyocyte-like cell lines (e.g., H9c2). Hypertrophy is induced by stimulating the cells with pro-hypertrophic agonists like Angiotensin II (Ang II) or Phenylephrine (PE). This model allows for the direct assessment of this compound's effects on cardiomyocytes and detailed mechanistic studies.
Quantitative Data from Studies with Other β-Blockers
| Parameter | Cell Type | Inducer | Treatment | Result |
| Cell Surface Area | NRVMs | Phenylephrine | Propranolol | Significant reduction in cell size |
| Protein Synthesis ([3H]-Leucine incorporation) | NRVMs | Angiotensin II | Metoprolol | Significant inhibition of protein synthesis |
| ANP mRNA Expression | NRVMs | Phenylephrine | Carvedilol | Significant downregulation of ANP |
Experimental Workflow: In Vitro Studies
Detailed Experimental Protocol
Protocol 4.4.1: Agonist-Induced Hypertrophy in Neonatal Rat Ventricular Myocytes (NRVMs)
-
Cell Isolation and Culture:
-
Isolate ventricles from 1-2 day old Sprague-Dawley rat pups.
-
Perform enzymatic digestion (e.g., with trypsin and collagenase) to dissociate the tissue into single cells.
-
Pre-plate the cell suspension for 1-2 hours to enrich for myocytes (fibroblasts adhere more quickly).
-
Plate the non-adherent myocytes on fibronectin-coated culture dishes. Culture in DMEM/F12 supplemented with serum. After 24 hours, switch to serum-free media.
-
-
This compound Treatment and Hypertrophy Induction:
-
Pre-treat the cultured NRVMs with varying concentrations of this compound (e.g., 10 nM to 10 µM) for 1-2 hours.
-
Add a pro-hypertrophic agonist such as Phenylephrine (PE, e.g., 50 µM) or Angiotensin II (Ang II, e.g., 1 µM) to the media.
-
Incubate for 24-48 hours.
-
-
Assessment of Hypertrophy:
-
Cell Size Measurement: Fix the cells and stain with an antibody against a sarcomeric protein (e.g., α-actinin). Capture images using fluorescence microscopy and measure the cell surface area using software like ImageJ.
-
Protein Synthesis: During the final 4-24 hours of incubation, add [3H]-leucine to the media. Lyse the cells, precipitate the protein, and measure the incorporated radioactivity using a scintillation counter.
-
Gene Expression: Isolate RNA and perform qPCR to measure the expression of hypertrophic marker genes (Nppa, Nppb).
-
Protein Analysis: Perform Western blotting to analyze the activation of signaling pathways (e.g., phosphorylation of ERK, Akt).
-
References
- 1. Selective vs non-selective beta blockers | Time of Care [timeofcare.com]
- 2. partone.litfl.com [partone.litfl.com]
- 3. Influence of drug therapy on myocardial hypertrophy in left ventricular failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Beta-1 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Celiprolol, a vasodilatory beta-blocker, inhibits pressure overload-induced cardiac hypertrophy and prevents the transition to heart failure via nitric oxide-dependent mechanisms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of celiprolol on cardiac hypertrophy in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Toliprolol in Hypertension Research
Disclaimer: Toliprolol is a beta-adrenergic receptor antagonist.[1] However, detailed public-domain data on its specific application in hypertension research is limited. The following application notes and protocols are based on the established mechanisms and methodologies for closely related beta-blockers, such as metoprolol (B1676517) and propranolol (B1214883), and are intended to serve as a comprehensive guide for researchers. These protocols should be adapted and validated for this compound-specific characteristics.
Introduction
This compound is a beta-adrenergic receptor antagonist, commonly referred to as a beta-blocker.[1] Beta-blockers are a class of drugs widely used in the management of cardiovascular diseases, including hypertension.[2][3] Their primary mechanism of action involves competitively inhibiting the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, to beta-adrenergic receptors.[2][4] This blockade leads to a reduction in heart rate, myocardial contractility, and cardiac output, ultimately resulting in lowered blood pressure.[4][5][6] Beta-blockers can be categorized as non-selective (blocking both β1 and β2 receptors) or cardioselective (primarily blocking β1 receptors).[7] The β1 receptors are predominantly located in the heart, while β2 receptors are found in the smooth muscles of the bronchi and blood vessels.[5][8]
Data Presentation
The following tables summarize representative quantitative data from clinical studies on beta-blockers in hypertensive patients. These values can serve as a benchmark for designing and evaluating studies with this compound.
Table 1: Effects of Beta-Blocker Monotherapy on Blood Pressure in Hypertensive Patients
| Beta-Blocker | Daily Dose | Duration of Treatment | Baseline Systolic Blood Pressure (mmHg) | End-of-Treatment Systolic Blood Pressure (mmHg) | Baseline Diastolic Blood Pressure (mmHg) | End-of-Treatment Diastolic Blood Pressure (mmHg) | Reference |
| Metoprolol | 100 mg | 4 weeks | 162 | 148 | 95 | 87 | [9] |
| Celiprolol (B1668369) | 200 mg | 12 months | 162 | 134 | 102 | 84 | [10] |
| Propranolol | 120-240 mg | 4 weeks | 173 | ~153 | 104 | ~94 |
Data for propranolol is estimated based on a reported reduction of 20/10 mmHg.
Table 2: Hemodynamic Effects of Beta-Blockers
| Beta-Blocker | Daily Dose | Effect on Heart Rate (beats/min) | Effect on Cardiac Output | Reference |
| Celiprolol | 200 mg | 83 to 71 (supine) | Reduced | [10] |
| Metoprolol | 100-600 mg | Reduced | Reduced | [11] |
| Beta-Blockers (general) | Varies | Reduced | Reduced | [12] |
Signaling Pathways
This compound, as a beta-blocker, is expected to antagonize the β1-adrenergic signaling pathway in cardiac myocytes. The binding of catecholamines (epinephrine and norepinephrine) to the β1-adrenergic receptor, a G-protein coupled receptor (GPCR), typically activates a signaling cascade that leads to increased heart rate and contractility. This compound blocks this initial step.
Caption: β1-Adrenergic Signaling Pathway and this compound Inhibition.
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay for Receptor Affinity
-
Objective: To determine the binding affinity (Ki) of this compound for β1 and β2-adrenergic receptors.
-
Materials:
-
Cell membranes expressing human β1 or β2-adrenergic receptors.
-
Radioligand (e.g., [³H]-Dihydroalprenolol).
-
This compound hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Protocol:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add cell membranes, radioligand at a fixed concentration (near its Kd), and varying concentrations of this compound or vehicle.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50, which can then be converted to the Ki value.
-
2. Functional Assay for Antagonism
-
Objective: To assess the functional antagonism of this compound on β-adrenergic receptor-mediated signaling.
-
Materials:
-
Cells expressing β1 or β2-adrenergic receptors (e.g., CHO or HEK293 cells).
-
Isoproterenol (B85558) (a non-selective β-agonist).
-
This compound hydrochloride.
-
cAMP assay kit.
-
-
Protocol:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a fixed concentration of isoproterenol (e.g., EC80) for a specified time (e.g., 15 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve for this compound's inhibition of isoproterenol-stimulated cAMP production to determine its IC50.
-
In Vivo Studies
1. Spontaneously Hypertensive Rat (SHR) Model
-
Objective: To evaluate the antihypertensive efficacy of this compound in a genetic model of hypertension.
-
Animals:
-
Spontaneously Hypertensive Rats (SHRs) and normotensive Wistar-Kyoto (WKY) rats as controls.[13]
-
-
Protocol:
-
Acclimatize the animals for at least one week with free access to food and water.
-
Measure baseline blood pressure and heart rate using a non-invasive tail-cuff method.
-
Divide the SHRs into groups: Vehicle control, this compound (multiple dose levels), and a positive control (e.g., propranolol).
-
Administer this compound or vehicle orally (gavage) once daily for a specified period (e.g., 4-8 weeks).
-
Monitor blood pressure and heart rate weekly.
-
At the end of the study, perform terminal procedures which may include invasive blood pressure measurement via carotid artery cannulation for more accurate readings.
-
Collect blood and tissues (heart, aorta, kidneys) for further analysis (e.g., plasma drug concentration, histopathology, biomarker analysis).
-
2. L-NAME-Induced Hypertensive Rat Model
-
Objective: To assess the effect of this compound in a model of hypertension induced by nitric oxide synthase inhibition.
-
Animals:
-
Male Sprague-Dawley or Wistar rats.
-
-
Protocol:
-
Induce hypertension by administering Nω-nitro-L-arginine methyl ester (L-NAME) in the drinking water (e.g., 40 mg/kg/day) for several weeks.[13]
-
Confirm the development of hypertension by monitoring blood pressure.
-
Once hypertension is established, randomize the animals into treatment groups as described for the SHR model.
-
Administer this compound and controls daily and monitor cardiovascular parameters as previously described.
-
Caption: General Experimental Workflow for Antihypertensive Drug Evaluation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Beta blocker - Wikipedia [en.wikipedia.org]
- 3. Beta Adrenergic Blocking Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 5. Beta Blockers for High Blood Pressure [webmd.com]
- 6. Beta blockers - Mayo Clinic [mayoclinic.org]
- 7. drugs.com [drugs.com]
- 8. Beta-blockers and the treatment of hypertension: it is time to move on - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety and efficacy of metoprolol in the treatment of hypertension in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A long-term study of the effects of celiprolol on blood pressure and lipid-associated risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metoprolol kinetics and dose response in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Beta blockers in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Toliprolol Solubility Enhancement for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges with Toliprolol for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is poorly soluble in aqueous solutions. What are the primary strategies I should consider to improve its solubility for in vivo studies?
A1: For poorly water-soluble compounds like this compound, a multi-pronged approach is often necessary. The primary strategies can be broadly categorized into formulation-based approaches and physicochemical modifications.[1]
Formulation-based approaches involve the use of excipients to increase the apparent solubility of the drug without altering its chemical structure. Common methods include:
-
Co-solvents: Utilizing water-miscible organic solvents to increase the drug's solubility in the formulation.[1]
-
Surfactants: Employing surfactants to form micelles that encapsulate the hydrophobic drug, thereby increasing its solubility.[1][2][3]
-
pH Adjustment: this compound is a weakly basic drug, so adjusting the pH of the vehicle to the acidic range can significantly improve its solubility by forming a more soluble salt in situ.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes with the drug, enhancing its aqueous solubility.[4][5]
Physicochemical modifications alter the physical properties of the drug to enhance its dissolution rate.[1] These include:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can improve the dissolution rate.[5][6]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can enhance solubility and dissolution.[5][7][8]
Q2: How do I choose the right solubilization technique for my specific this compound formulation?
A2: The selection of an appropriate solubilization strategy depends on the physicochemical properties of this compound, the intended route of administration, and the required dose. A systematic approach is recommended.[1] The following workflow can guide your decision-making process.
References
- 1. benchchem.com [benchchem.com]
- 2. senpharma.vn [senpharma.vn]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. benchchem.com [benchchem.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
Technical Support Center: Overcoming Toliprolol Resistance
Welcome to the technical support center for researchers investigating Toliprolol resistance. This compound is a beta-adrenergic receptor antagonist.[1] This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you identify, understand, and overcome this compound resistance in your cell line experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: My cancer cell line is not responding to this compound. What are the potential reasons?
A1: Lack of response to this compound, a beta-blocker, can stem from several factors:
-
Intrinsic Resistance: The cell line may naturally lack the necessary molecular targets or have inherent signaling pathways that bypass the effects of beta-adrenergic blockade. The expression of beta-adrenergic receptors (β-ARs) can vary significantly between different cancer cell types.[2]
-
Acquired Resistance: If the cells were initially sensitive, they might have developed resistance over time through continuous exposure. This can involve genetic mutations or alterations in protein expression.
-
Low Receptor Expression: The primary targets of this compound are β1- and β2-adrenergic receptors (ADRB1, ADRB2). If your cell line expresses these receptors at very low levels, the drug will have a minimal effect.
-
Experimental Issues: Suboptimal drug concentration, degradation of the compound, or issues with the cell viability assay can all lead to apparent resistance. Ensure the drug is properly stored and that your assays are validated.
Q2: How can I confirm that my cell line has developed resistance to this compound?
A2: To confirm resistance, you should perform a dose-response experiment to compare the half-maximal inhibitory concentration (IC50) between your potentially resistant cell line and the parental (sensitive) cell line. A significant increase (typically 3- to 10-fold or higher) in the IC50 value for the resistant line is a strong indicator of acquired resistance.[3] This can be measured using a standard cell viability assay (see Protocol 1).
Q3: What are the known molecular mechanisms of resistance to beta-blockers like this compound in cancer cells?
A3: While specific data on this compound is limited, resistance mechanisms for beta-blockers in cancer research can be extrapolated from related compounds and general drug resistance principles:
-
Receptor Downregulation/Mutation: Decreased expression of ADRB1 or ADRB2 receptors on the cell surface reduces the drug's ability to bind and exert its effect. Mutations in the receptor's binding site can also prevent the drug from docking effectively.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative pro-survival pathways to compensate for the blockade of the β-AR pathway. For example, activation of other receptor tyrosine kinases (RTKs) or pathways like PI3K/AKT can promote proliferation and survival independently.[4]
-
Alterations in Downstream Signaling: The canonical β-AR pathway involves G-proteins, adenylyl cyclase, cAMP, and Protein Kinase A (PKA).[5][6] Alterations in any of these downstream components could render the upstream blockade by this compound ineffective.
-
Increased Drug Efflux: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein (MDR1), can actively pump the drug out of the cell, preventing it from reaching its target.
Q4: What strategies can I use to overcome this compound resistance?
A4: Overcoming resistance often involves a multi-pronged approach:
-
Combination Therapy: This is a highly effective strategy.[4] Combine this compound with agents that target bypass pathways. For example, if you suspect PI3K/AKT activation, using a PI3K inhibitor alongside this compound could restore sensitivity. Beta-blockers have shown synergistic effects when combined with chemotherapy, radiotherapy, and even immune checkpoint inhibitors.[2][7]
-
Targeting Downstream Effectors: Instead of targeting the receptor, use inhibitors for downstream molecules like PKA or CREB.
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Modulating the Tumor Microenvironment: Beta-blockers can affect the tumor microenvironment by inhibiting angiogenesis and modifying immune cell infiltration.[8] Combining this compound with anti-angiogenic drugs or immunotherapy could be a viable strategy.
Part 2: Troubleshooting Guide
This guide addresses common experimental issues in a question-and-answer format.
| Problem / Observation | Possible Cause | Suggested Solution |
| High variability in cell viability assay results. | Inconsistent cell seeding, uneven drug distribution, or edge effects in multi-well plates. | Ensure a homogenous single-cell suspension before seeding. When treating, mix gently. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| This compound IC50 value is much higher than expected. | Drug degradation, incorrect concentration calculation, or cell line misidentification/contamination. | Purchase a new batch of this compound and prepare fresh stock solutions. Double-check all calculations. Perform cell line authentication (e.g., STR profiling). |
| Cells initially respond to this compound but then recover. | The drug may be unstable in the culture medium over long incubation periods (e.g., >72h). | Replenish the media with fresh drug every 48-72 hours for long-term experiments like colony formation assays. |
| Western blot shows no change in p-CREB levels after treatment. | The incubation time is too short/long, or the β-AR pathway is not the primary driver of CREB activation in your cell line. | Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 4h) to find the optimal time point for signaling changes. Check for activation of other pathways that regulate CREB. |
Part 3: Data Presentation
The following tables summarize quantitative data for beta-blockers in various cancer cell lines. This data can serve as a reference for expected efficacy.
Table 1: IC50 / EC50 Values of Beta-Blockers in Cancer Cell Lines Note: Data for this compound is not widely available; therefore, values for the well-studied beta-blocker Propranolol and others are provided as a reference.
| Beta-Blocker | Cell Line | Cancer Type | IC50 / EC50 (µM) | Citation |
| Propranolol | A549 | Non-Small Cell Lung | 119.3 ± 12.7 | [9] |
| Propranolol | H1299 | Non-Small Cell Lung | 98.8 ± 10.3 | [9] |
| Betaxolol | A549 | Non-Small Cell Lung | 251.3 ± 14.6 | [9] |
| Betaxolol | H1299 | Non-Small Cell Lung | 252.2 ± 7.6 | [9] |
| Propranolol | DAOY | Medulloblastoma | 60 - 120 | [10] |
| Carvedilol | DAOY | Medulloblastoma | 12 - 15 | [10] |
| Nebivolol | HD-MB03 | Medulloblastoma | 13 - 15 | [10] |
Part 4: Key Experimental Protocols
Protocol 1: Determining IC50 with an MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. A typical range would be from 400 µM down to 1 µM. Include a vehicle-only control (e.g., DMSO or PBS).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2x drug dilutions to the corresponding wells (resulting in a 1x final concentration). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-only control wells. Plot the normalized viability against the log of the drug concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
Protocol 2: Western Blot for β-Adrenergic Pathway Proteins
-
Cell Lysis: Treat cells with this compound at the desired concentration and time points. Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., ADRB2, p-PKA, p-CREB, total CREB, β-Actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. β-Actin or GAPDH should be used as a loading control.
Part 5: Visual Guides (Diagrams)
The following diagrams illustrate key concepts and workflows for studying this compound resistance.
Caption: Canonical β-adrenergic pathway and key points of potential resistance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Impact of Beta Blockers on Survival in Cancer Patients: A Systematic Review and Meta-Analysis [mdpi.com]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of ADRB2/PKA Signaling Pathway Facilitates Lipid Synthesis in Meibocytes, and Beta-Blocker Glaucoma Drug Impedes PKA-Induced Lipid Synthesis by Inhibiting ADRB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Investigating Off-Target Effects of Toliprolol and Other Non-Selective Beta-Blockers in Preclinical Models
Disclaimer: Publicly available data specifically detailing the off-target effects of toliprolol in preclinical models is limited. This guide provides general troubleshooting advice and frequently asked questions based on the broader class of non-selective beta-adrenergic antagonists. The information presented should be adapted and validated for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected physiological responses in our animal model treated with a non-selective beta-blocker. Could these be off-target effects?
A1: Yes, it is possible. While the primary mechanism of action for non-selective beta-blockers is the antagonism of β1 and β2-adrenergic receptors, off-target interactions can occur, leading to unforeseen physiological outcomes.[1][2][3] Some non-selective beta-blockers have been reported to interact with other receptors, such as alpha-adrenergic or serotonin (B10506) receptors, which could explain unexpected cardiovascular, metabolic, or neurological effects.[4][5]
Q2: What are some potential off-target receptors for non-selective beta-blockers that we should consider investigating?
A2: Based on studies of other non-selective beta-blockers like carvedilol (B1668590) and propranolol, potential off-target receptors could include:
-
α1-adrenergic receptors: Blockade of these receptors can lead to vasodilation and a subsequent drop in blood pressure.[4]
-
Serotonin (5-HT) receptors: Interaction with certain serotonin receptors (e.g., 5-HT1A, 5-HT1B) has been noted for some beta-blockers, which could influence neurological or behavioral readouts.[5]
-
Gut hormone receptors: In silico studies suggest that some beta-blockers may interact with incretin (B1656795) hormone receptors like GLP1R and GIPR, potentially affecting glucose metabolism.[6]
Q3: How can we computationally predict potential off-target interactions for our beta-blocker of interest?
A3: In silico methods are a valuable first step to identify potential off-target interactions.[7] These approaches can help prioritize experimental validation.[7] Recommended computational tools include:
-
Molecular Docking: This method predicts the binding orientation of a small molecule to a protein target.
-
Pharmacophore Modeling: This involves identifying the essential 3D arrangement of functional groups in a molecule that are responsible for its biological activity.
-
Similarity Searching: Comparing the chemical structure of your compound to databases of ligands with known targets can provide clues about potential off-target interactions.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Troubleshooting Steps |
| Unexpectedly large drop in blood pressure in a preclinical hypertension model. | The compound may have off-target α1-adrenergic receptor blocking activity, leading to vasodilation.[4] | 1. Perform a receptor binding assay to determine the affinity of your compound for α1-adrenergic receptors. 2. In an ex vivo organ bath experiment using isolated aorta, assess the compound's ability to inhibit phenylephrine-induced vasoconstriction. |
| Anomalous behavioral changes in rodents (e.g., altered anxiety levels). | The compound might be interacting with central nervous system (CNS) receptors, such as serotonin receptors.[5] | 1. Assess the blood-brain barrier permeability of your compound. 2. Conduct a radioligand binding assay with a panel of CNS receptors. 3. Perform behavioral tests in knockout animals lacking the suspected off-target receptor. |
| Observed effects on glucose metabolism in a diabetes model. | The compound could be interacting with receptors involved in glucose homeostasis, such as gut hormone receptors.[6] | 1. Use in silico docking to predict binding to receptors like GLP1R or GIPR.[6] 2. Perform in vitro assays with cell lines expressing these receptors to measure downstream signaling (e.g., cAMP production). |
Data on Potential Off-Target Interactions
The following table presents hypothetical binding affinities for a generic non-selective beta-blocker, based on data from related compounds. This data is for illustrative purposes and should be experimentally verified.
| Receptor | Ligand | Ki (nM) | Preclinical Model | Potential Effect |
| β1-adrenergic | Generic Beta-Blocker | 1.5 | Rat heart membranes | On-target: Reduced heart rate and contractility |
| β2-adrenergic | Generic Beta-Blocker | 3.2 | Rat lung membranes | On-target: Bronchoconstriction, metabolic effects |
| α1-adrenergic | Generic Beta-Blocker | 85 | Rat brain cortex | Off-target: Vasodilation, hypotension[4] |
| 5-HT1A | Generic Beta-Blocker | 150 | Human recombinant | Off-target: Anxiolytic/anxiogenic effects |
Experimental Protocols
Protocol 1: Radioligand Receptor Binding Assay
This protocol outlines a standard method for determining the binding affinity of a test compound to a specific receptor.
1. Reagent Preparation:
- Prepare a stock solution of the test compound (e.g., in DMSO).
- Prepare the assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
- Prepare a solution of the radioligand (e.g., [³H]-Prazosin for α1-adrenergic receptors) at a concentration at or below its Kd.
- Prepare a high concentration of a known non-labeled ligand for the target receptor to determine non-specific binding.
- Prepare the membrane fraction from cells or tissues expressing the receptor of interest.
2. Assay Procedure:
- In a 96-well plate, add the assay buffer, membrane preparation, and either the vehicle, the non-labeled ligand, or serial dilutions of the test compound.
- Add the radioligand to all wells to initiate the binding reaction.
- Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
- Terminate the reaction by rapid filtration through a glass fiber filtermat using a cell harvester. This separates the bound from the free radioligand.
- Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
3. Data Analysis:
- Dry the filtermats and measure the radioactivity retained on each filter using a scintillation counter.
- Calculate the percentage of specific binding for each concentration of the test compound.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
- Calculate the Ki value using the Cheng-Prusoff equation.
Visualizations
Caption: On-target vs. a potential off-target signaling pathway for a non-selective beta-blocker.
Caption: A streamlined workflow for identifying and characterizing off-target effects.
References
- 1. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 2. Editorial: Repurposing β-blockers for non-cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beta blocker - Wikipedia [en.wikipedia.org]
- 4. Carvedilol. A reappraisal of its pharmacological properties and therapeutic use in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Potential off-target effects of beta-blockers on gut hormone receptors: In silico study including GUT-DOCK-A web service for small-molecule docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Toliprolol Dosage
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Toliprolol dosage to minimize toxicity in experimental settings. The information is presented in a question-and-answer format to directly address specific issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a beta-adrenergic receptor antagonist, commonly known as a beta-blocker.[1] Its primary mechanism of action is to selectively block β1-adrenergic receptors, which are predominantly located in the heart. This blockade inhibits the action of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) on the heart, leading to decreased heart rate (chronotropy), reduced contractility (inotropy), and lower blood pressure.[2][3][4]
Q2: What are the expected toxicities associated with this compound overdose?
Overdose with beta-blockers like this compound can lead to significant toxicity. The primary toxic effects are extensions of its pharmacological action and can include severe hypotension (low blood pressure), bradycardia (dangerously slow heart rate), and cardiovascular collapse.[5][6] Highly lipophilic beta-blockers can cross the blood-brain barrier and may cause central nervous system (CNS) effects such as seizures and coma.[6] Some beta-blockers can also block sodium or potassium channels, leading to a widened QRS complex or a prolonged QTc interval on an electrocardiogram (ECG), respectively.[6]
Q3: How should I determine a starting dose for my in vivo experiments?
Determining a starting dose for in vivo studies is a critical step to ensure both efficacy and safety.[7] A common approach is to conduct a dose range-finding (DRF) study.[8] This involves administering a wide range of doses to a small number of animals to identify the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable toxicity.[8] The results from the DRF study can then be used to select appropriate doses for larger, definitive toxicology studies.[9][10] Preclinical research using in vitro and in vivo models helps establish these preliminary dose ranges.[11]
Q4: What are some recommended in vitro assays to assess this compound-induced cardiotoxicity?
Several in vitro assays can be used to evaluate the potential cardiotoxicity of this compound. Human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are a valuable model for identifying and evaluating the effects of potentially cardiotoxic compounds.[12][13] Key assays include:
-
hERG Inhibition Assay: This patch-clamp assay is crucial for assessing the risk of QT prolongation and torsades de pointes by measuring the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[12][14]
-
Comprehensive in vitro Proarrhythmia Assay (CiPA): This is a newer approach that evaluates the effects of a drug on multiple cardiac ion channels to create a more comprehensive risk profile.[13][14]
-
ATP Bioluminescence Assays: Changes in intracellular ATP concentration can indicate cellular and mitochondrial damage. Assays like CardioGlo™-Tox HT measure ATP levels to assess cytotoxicity in cardiomyocytes.[15]
-
Calcium Oscillation Assays: Using calcium-sensitive dyes, these assays measure changes in intracellular calcium signaling, which is critical for cardiomyocyte function.[13]
Q5: My cell cultures are showing high levels of unexpected cell death, even at low concentrations of this compound. What could be the cause?
Unexpected cytotoxicity at low concentrations can be due to several factors. Here are some troubleshooting steps:
-
Compound Stability: Ensure that the this compound stock solution is properly prepared and stored. Degradation of the compound could lead to the formation of more toxic byproducts.
-
Solvent Toxicity: Verify that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not exceeding a non-toxic level (typically <0.1%).
-
Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to beta-blockers. Consider testing the compound on a different cell line to see if the effect is consistent.
-
Contamination: Rule out any potential contamination of your cell cultures (e.g., mycoplasma) that could be exacerbating the toxic effects of the compound.
Data Presentation
Table 1: Example In Vitro Cytotoxicity of a Beta-Blocker (Metoprolol)
| Cell Line | Assay Type | Endpoint | IC50 (µM) |
| H9c2 (Rat Cardiomyoblasts) | MTT Assay | Cell Viability | 150 |
| AC16 (Human Cardiomyocytes) | ATP Assay | ATP Levels | 125 |
| HEK293 (Human Embryonic Kidney) | Neutral Red Uptake | Cell Viability | >500 |
Note: Data are for illustrative purposes and based on typical values for metoprolol (B1676517), a compound similar to this compound.
Table 2: Example In Vivo Acute Toxicity of a Beta-Blocker (Metoprolol)
| Species | Route of Administration | LD50 (mg/kg) |
| Mouse | Oral | 960 |
| Mouse | Intravenous | 58 |
| Rat | Oral | 1200 |
| Rat | Intravenous | 65 |
Note: Data are for illustrative purposes and based on published LD50 values for metoprolol.[16] Actual values for this compound must be determined experimentally.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using an ATP-Based Assay
Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (IC50) in a cardiomyocyte cell line.
Methodology:
-
Cell Seeding: Plate human cardiomyocytes (e.g., AC16) in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM. Include a vehicle control (medium with DMSO) and an untreated control.
-
Dosing: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control medium to each well.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
ATP Measurement: Use a commercial ATP bioluminescence assay kit (e.g., CellTiter-Glo®). Add the reagent to each well according to the manufacturer's instructions.
-
Luminescence Reading: Measure the luminescence on a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: In Vivo Dose Range-Finding (DRF) Study
Objective: To determine the maximum tolerated dose (MTD) of this compound in rodents.
Methodology:
-
Animal Model: Use a standard rodent model, such as Sprague-Dawley rats (8-10 weeks old), with an equal number of males and females.[8][17]
-
Acclimatization: Allow the animals to acclimatize to the facility for at least one week before the study begins.
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Dose Groups: Establish several dose groups (e.g., 10, 50, 100, 250, 500 mg/kg) and a vehicle control group. The number of animals per group can be small for a DRF study (e.g., n=3 per sex per group).
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Administration: Administer this compound via the intended clinical route (e.g., oral gavage).[18]
-
Observation: Monitor the animals for clinical signs of toxicity, such as changes in behavior, body weight, and food/water consumption, at regular intervals for at least 7 days.[8]
-
Endpoint: The MTD is defined as the highest dose that does not produce overt signs of toxicity or more than a 10% loss in body weight.
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Ethical Considerations: All animal experiments must be conducted in compliance with institutional animal care and use committee (IACUC) guidelines.[9]
Visualizations
Caption: this compound's mechanism of action in cardiomyocytes.
Caption: Workflow for preclinical dosage optimization.
Caption: Troubleshooting guide for variable in vivo data.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Selective Beta-1 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Beta-Blocker Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Early phase clinical trials to identify optimal dosing and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. syngeneintl.com [syngeneintl.com]
- 9. noblelifesci.com [noblelifesci.com]
- 10. fiveable.me [fiveable.me]
- 11. Dose Optimization In Drug Development Drugs And The Pharmaceutical Sciences [jornadascyt2023.sanfrancisco.utn.edu.ar]
- 12. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cardiotoxicity, Cardiac Toxicity | Molecular Devices [moleculardevices.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Hemogenix, Inc. -- In Vitro Cardiotoxicity Testing [hemogenix.com]
- 16. Toxicological studies on metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
Troubleshooting Toliprolol HPLC assay variability
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing variability in Toliprolol High-Performance Liquid Chromatography (HPLC) assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the HPLC analysis of this compound.
Q1: Why is my this compound peak exhibiting significant tailing?
A: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the protonated amine group of the analyte and acidic silanol (B1196071) groups on the silica-based stationary phase.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with phosphoric acid or formic acid) will ensure that the silanol groups are not ionized, reducing the unwanted ionic interactions.[1]
-
Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (B128534) (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the this compound analyte.
-
Check Column Health: The issue may be due to column degradation, where the bonded phase has been stripped, exposing more active silanol sites.[2] If the problem persists with a modified mobile phase, consider replacing the column.
-
Use a Different Column: Employ a column with high-purity silica (B1680970) and robust end-capping designed to minimize silanol interactions (often labeled as "base-deactivated").
Q2: My this compound retention time is shifting between injections. What is the cause?
A: Retention time variability can compromise the reliability of your assay. The most common causes are related to the mobile phase, temperature, or HPLC system hardware.
Troubleshooting Steps:
-
Mobile Phase Composition: In reversed-phase chromatography, even a small change in the organic-to-aqueous ratio can cause significant shifts in retention. An error of just 1% in the organic solvent proportion can alter retention time by 5-15%.[3]
-
Column Equilibration: Insufficient equilibration time between injections, especially after a gradient run or system startup, will cause retention time drift.[6][7]
-
Action: Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase until a stable baseline is achieved.
-
-
Temperature Fluctuation: Changes in ambient or column temperature will affect mobile phase viscosity and interaction kinetics, leading to retention time shifts.[8]
-
Action: Use a column oven to maintain a constant, elevated temperature (e.g., 30-40 °C) for consistent and reproducible results.
-
-
System Leaks or Pump Issues: A leak in the system or inconsistent pump performance will alter the flow rate and, consequently, the retention time.
-
Action: Check for any visible leaks at fittings and ensure the pump pressure is stable and within the expected range.
-
Q3: I am observing split or fronting peaks for this compound. How can I fix this?
A: Distorted peak shapes like splitting and fronting can indicate a few potential problems, often related to the column inlet or the sample solvent.
Troubleshooting Steps:
-
Column Contamination/Blockage: Split peaks are often a symptom of a partially blocked inlet frit on the guard or analytical column, which causes the sample to flow through different paths.[9][10]
-
Action: First, try reversing and flushing the column (disconnect it from the detector first). If this doesn't work, replace the inlet frit or the guard column.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., pure acetonitrile (B52724) in a high-aqueous mobile phase), it can cause peak distortion, particularly for early-eluting peaks.[7]
-
Action: Whenever possible, dissolve and inject your this compound samples in the initial mobile phase.[9]
-
-
Column Void: A void or channel at the head of the column can lead to peak splitting or broadening. This can be caused by pressure shocks or the dissolution of the silica bed at high pH.
-
Action: This issue is generally irreversible and requires column replacement.
-
-
Peak Fronting: This is often a classic sign of sample overload.
-
Action: Try reducing the concentration of the this compound standard or sample and re-injecting.
-
Experimental Protocols and Data
Standard Protocol: RP-HPLC Assay for this compound
This protocol provides a general methodology for the quantitative analysis of this compound. Method optimization may be required for specific applications.
-
Mobile Phase Preparation:
-
Prepare the aqueous component by dissolving a buffer salt (e.g., potassium phosphate (B84403) monobasic) in HPLC-grade water to a concentration of 25 mM.
-
Adjust the pH to 3.0 using 85% phosphoric acid.
-
Filter the buffer through a 0.22 µm membrane filter to remove particulates.[4]
-
The mobile phase is a mixture of the prepared buffer and acetonitrile. A typical starting ratio is 70:30 (v/v) Buffer:Acetonitrile.
-
Measure the volumes of the aqueous and organic components separately before combining them.[5]
-
Degas the final mobile phase mixture by sonication or helium sparging before use.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Prepare working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations across the desired calibration range.
-
-
Sample Preparation:
-
For drug product analysis, weigh and finely powder a representative number of tablets.
-
Transfer a portion of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase, sonicate for 15 minutes to dissolve, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter to remove excipients before injection.
-
-
Chromatographic Conditions:
-
The following table summarizes a typical set of starting conditions for a this compound assay.
-
| Parameter | Typical Value |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 25 mM Potassium Phosphate (pH 3.0) : Acetonitrile (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 270 nm[11] |
| Injection Volume | 20 µL |
| Run Time | ~10 minutes |
Visual Troubleshooting Workflows
General Troubleshooting Logic
The following diagram illustrates a systematic approach to diagnosing common HPLC issues.
Diagnosing Retention Time Variability
This diagram outlines the decision-making process for addressing inconsistent retention times.
Workflow for Consistent Mobile Phase Preparation
Follow these steps to minimize variability originating from the mobile phase.
References
- 1. agilent.com [agilent.com]
- 2. biorelevant.com [biorelevant.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Mobile Phase Preparation Tips & Tricks [phenomenex.com]
- 5. HPLC Tips & Tricks – Mobile Phase Preparation [sigmaaldrich.com]
- 6. HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography [labx.com]
- 7. phenomenex.com [phenomenex.com]
- 8. academic.oup.com [academic.oup.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pharmahealthsciences.net [pharmahealthsciences.net]
- 11. This compound [drugfuture.com]
Toliprolol Aqueous Stability: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Toliprolol in aqueous solutions. Due to limited direct data on this compound, this guide leverages stability information from Metoprolol, a structurally similar beta-blocker, to provide relevant insights.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitated. What could be the cause?
A1: Cloudiness or precipitation in your this compound solution can be attributed to several factors:
-
Low Aqueous Solubility: this compound, like many beta-blockers, may have limited solubility in neutral aqueous solutions.
-
pH Effects: The pH of your solution can significantly impact the solubility of this compound. Adjusting the pH might be necessary to achieve complete dissolution.
-
Temperature: Lower temperatures can decrease the solubility of the compound, leading to precipitation. Ensure your solution is stored at an appropriate temperature.
-
Degradation: Over time, this compound may degrade into less soluble products, causing the solution to become cloudy.
Q2: I am observing a loss of potency in my this compound stock solution. What are the likely degradation pathways?
A2: Based on studies of structurally related compounds like Metoprolol, this compound is likely susceptible to degradation through several pathways in aqueous solutions:
-
Hydrolysis: Degradation can occur in both acidic and basic conditions. Base-catalyzed hydrolysis is often more significant than acid-catalyzed hydrolysis.[1][2]
-
Oxidation: The presence of oxidizing agents, such as peroxides, can lead to the degradation of the molecule. The aryloxypropanolamine structure is known to be susceptible to oxidative degradation.
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation.[2][3] It is recommended to protect this compound solutions from light.
-
Thermal Degradation: Elevated temperatures can accelerate the rate of all degradation reactions.[2][3]
Q3: What are the best practices for preparing and storing this compound aqueous solutions to ensure stability?
A3: To maximize the stability of your this compound solutions, consider the following:
-
Use Buffered Solutions: Prepare solutions using buffers to maintain a stable pH. Based on data for similar compounds, a slightly acidic to neutral pH (around 4.5-7) is often optimal for stability.
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[3]
-
Control Temperature: Store solutions at recommended temperatures, typically refrigerated (2-8 °C), to slow down degradation kinetics. Avoid repeated freeze-thaw cycles.
-
Use High-Purity Water: Use purified water, such as HPLC-grade water, to minimize contaminants that could catalyze degradation.
-
Prepare Fresh Solutions: For critical experiments, it is always best to use freshly prepared solutions.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: Several analytical techniques can be employed to assess the stability of this compound and quantify its degradation products:
-
High-Performance Liquid Chromatography (HPLC): This is the most common technique due to its high sensitivity, accuracy, and ability to separate the parent drug from its degradation products.[4] A stability-indicating HPLC method should be developed and validated.
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is another valuable technique for stability studies, offering good separation and quantification capabilities.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for identifying and characterizing unknown degradation products by providing molecular weight and structural information.[5]
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram
Symptoms:
-
Appearance of new peaks in your HPLC or HPTLC chromatogram.
-
A decrease in the area of the main this compound peak.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Degradation of this compound | - Review the storage conditions of your solution (pH, temperature, light exposure).- Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products and their retention times.- Compare the chromatogram with a freshly prepared standard. |
| Contaminated Solvent/Reagents | - Run a blank injection of your mobile phase and diluent to check for contaminants.- Use fresh, high-purity solvents and reagents. |
| Interaction with Container | - Ensure the container material is inert and does not leach any substances that could interfere with the analysis. |
Issue 2: Inconsistent Assay Results
Symptoms:
-
High variability in the quantification of this compound concentration between replicates or different time points.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Ongoing Degradation | - Analyze samples immediately after preparation.- If storage is necessary, validate the stability of the analyte in the chosen storage conditions. |
| Incomplete Dissolution | - Ensure the drug is fully dissolved before taking an aliquot for analysis. Sonication or gentle warming might be necessary.- Visually inspect the solution for any particulate matter. |
| Analytical Method Variability | - Verify the robustness of your analytical method. Check parameters like mobile phase composition, pH, and column temperature.- Ensure proper system suitability testing before each analytical run. |
Quantitative Data Summary
The following tables summarize forced degradation data for Metoprolol, a close structural analog of this compound. This data can provide insights into the potential stability profile of this compound under various stress conditions.
Table 1: Summary of Metoprolol Degradation under Different Stress Conditions
| Stress Condition | Reagent/Condition | Duration & Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 N HCl | 2 hours @ 60°C | 12.79 | [2] |
| Base Hydrolysis | 0.1 N NaOH | 3 hours @ 60°C | 10.51 | [2] |
| Oxidative Degradation | 3% H₂O₂ | 24 hours @ RT | Significant Degradation | [6] |
| Thermal Degradation | Dry Heat | 48 hours @ 80°C | 11.06 | [2] |
| Photodegradation | UV Light | 7 days | Degradation Observed | [2] |
Note: The extent of degradation can vary depending on the exact experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies as per ICH guidelines to understand the stability of this compound.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of water and organic solvent) to obtain a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Heat the solution at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Keep the solution at 60°C for a specified time (e.g., 1, 2, 3 hours). Neutralize with 0.1 N HCl before analysis.[2]
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for a specified time (e.g., 6, 12, 24 hours).[7]
-
Thermal Degradation: Place the solid drug powder in an oven at a high temperature (e.g., 80°C) for a specified duration (e.g., 24, 48 hours). Also, subject the stock solution to the same conditions.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and/or fluorescent light for an extended period. A control sample should be kept in the dark.
3. Sample Analysis:
-
At each time point, withdraw a sample, dilute it to a suitable concentration, and analyze it using a validated stability-indicating HPLC or HPTLC method.
-
Analyze a non-stressed sample as a control.
-
Calculate the percentage of degradation.
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound stability.
Caption: Experimental workflow for a forced degradation study.
References
- 1. ddtjournal.net [ddtjournal.net]
- 2. ajrconline.org [ajrconline.org]
- 3. prezi.com [prezi.com]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. Proposal of degradation pathway with toxicity prediction for hydrolytic and photolytic degradation products of timolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
- 7. ijprajournal.com [ijprajournal.com]
Technical Support Center: Mitigating Toliprolol-Induced Bradycardia in Animal Studies
Disclaimer: Toliprolol is an older, less-studied non-selective beta-adrenergic antagonist. As such, specific preclinical data on the mitigation of this compound-induced bradycardia is limited. The following guidance is primarily extrapolated from studies involving propranolol (B1214883) , another non-selective beta-blocker with a similar mechanism of action (antagonism of β1 and β2 adrenergic receptors without intrinsic sympathomimetic activity). This approach provides a robust framework for experimental design, but researchers should perform dose-response studies to establish the optimal parameters for their specific model and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: Is bradycardia an expected side effect of this compound administration in animal studies?
A1: Yes, bradycardia (a slowed heart rate) is a primary pharmacodynamic effect of this compound. As a non-selective beta-blocker, it competitively inhibits catecholamines (like epinephrine (B1671497) and norepinephrine) at β1-adrenergic receptors in the heart. This blockade reduces the rate of sinoatrial (SA) node firing and slows atrioventricular (AV) nodal conduction, resulting in a decreased heart rate.
Q2: What are the primary agents used to mitigate this compound- or other non-selective beta-blocker-induced bradycardia?
A2: The three main agents used to counteract beta-blocker-induced bradycardia in a research setting are:
-
Atropine (B194438): A muscarinic antagonist that blocks the effects of the vagus nerve on the heart, thereby increasing heart rate.
-
Isoproterenol (B85558): A non-selective β-adrenergic agonist that directly stimulates β1 and β2 receptors, competitively overcoming the blockade by this compound.
-
Glucagon (B607659): This hormone activates adenylyl cyclase and increases intracellular cyclic AMP (cAMP) through a receptor that is distinct from the beta-adrenergic receptor, thus bypassing the beta-blockade to increase heart rate and contractility.[1][2]
Q3: Why is there significant variability in the bradycardic response to this compound between individual animals?
A3: Variability in response is common in in vivo studies and can be attributed to several factors:
-
Baseline Sympathetic Tone: Animals with higher baseline sympathetic tone (e.g., due to stress or incomplete anesthesia) will experience a more pronounced drop in heart rate when beta-receptors are blocked.
-
Anesthesia: The type, depth, and combination of anesthetic agents used can significantly impact cardiovascular parameters, including heart rate and autonomic tone.
-
Animal Species and Strain: Different species (e.g., rats vs. dogs) and even different strains within a species can have inherent variations in cardiovascular physiology, receptor density, and drug metabolism.
-
Health Status: Underlying subclinical health conditions can alter an animal's response to cardiovascular drugs.
Troubleshooting Guide
Issue 1: Unexpectedly Severe or Refractory Bradycardia
-
Symptoms: Heart rate drops below a critical threshold for the species (e.g., <200 bpm in rats, <40 bpm in dogs), accompanied by hypotension and poor perfusion. The bradycardia does not respond to standard reversal agent doses.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Dose Miscalculation or Overdose | - Immediately stop this compound administration if it is a continuous infusion.- Double-check all calculations, stock solution concentrations, and administration volumes.- Verify the calibration of infusion pumps and syringes. |
| Interaction with Anesthetics | - Review the anesthetic protocol. Agents like isoflurane (B1672236), pentobarbital, or alpha-2 agonists (e.g., xylazine, medetomidine) can have cardiodepressant effects that are potentiated by beta-blockers.- Reduce the concentration of inhaled anesthetics if possible, while ensuring an adequate plane of anesthesia.- Consider alternative anesthetic regimens with a more stable cardiovascular profile for future studies. |
| High Vagal Tone | - Ensure adequate atropinization. Atropine's effect can be transient. Consider a continuous infusion if bolus doses are not maintaining an adequate heart rate. |
| Insufficient Reversal Agent Efficacy | - If atropine is ineffective, switch to a different mechanism. Isoproterenol (a direct beta-agonist) or glucagon (bypasses the beta-receptor) are the next logical steps.[2]- Titrate the dose of the reversal agent to effect. Start with a low-dose infusion and gradually increase until the desired heart rate is achieved. |
Issue 2: High Variability in Heart Rate Data Between Animals
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Anesthetic Depth | - Continuously monitor the depth of anesthesia using physiological reflexes (e.g., pedal withdrawal, palpebral reflex) and adjust anesthetic delivery accordingly.- Ensure a consistent induction and maintenance protocol for all animals. |
| Animal Stress and Acclimation | - Ensure animals are properly acclimated to the laboratory environment, handling, and any restraint devices before the experiment begins.- Maintain a quiet and controlled experimental setting to minimize stress-induced fluctuations in sympathetic tone. |
| Technical Issues with Monitoring | - Verify that ECG electrodes have good contact and are placed consistently on all animals.- Check for and minimize electrical noise or interference in the ECG signal.- Ensure data acquisition software is functioning correctly and sample rates are appropriate. |
Quantitative Data on Mitigation of Beta-Blocker-Induced Bradycardia
The following tables summarize quantitative data extrapolated from studies on non-selective beta-blockers (primarily propranolol) in canine and rodent models. These values should serve as a starting point for your own experimental design.
Table 1: Heart Rate (HR) Changes with Mitigating Agents in a Canine Model
| Agent | Dosing Regimen (Dog) | Pre-Agent HR (bpm) (Post-Propranolol) | Post-Agent HR (bpm) | Approximate % Increase in HR |
| Atropine | 1 mg/kg, IV | ~50-60 | >100 | ~67-100% |
| Isoproterenol | 0.2 - 2.0 µg/kg/min, IV infusion | ~120 (during chronic blockade) | ~156 | ~30% |
| Glucagon | 50 µg/kg bolus + 1-15 mg/hr infusion | Variable (severe overdose) | Consistent transient increase | Variable |
Table 2: Dosing and Effects of Mitigating Agents in a Rodent Model
| Agent | Dosing Regimen (Rat) | Expected Effect on HR | Notes |
| Atropine | 0.5 - 1.0 mg/kg, IV/IP | Increase in HR | May cause an initial paradoxical slowing of HR at very low doses. |
| Isoproterenol | 0.1 - 1.0 µg/kg/min, IV infusion | Dose-dependent increase in HR | Titrate to effect. |
| Glucagon | 50 µg/kg bolus | Transient increase in HR | Effect on blood pressure may be minimal.[1] |
Signaling Pathways and Experimental Workflows
Mechanism of this compound-Induced Bradycardia
This compound acts by blocking the β1-adrenergic receptor in cardiac pacemaker cells. This prevents the G-stimulatory (Gs) protein from being activated, which in turn inhibits adenylyl cyclase from producing cyclic AMP (cAMP). The resulting low levels of cAMP and reduced protein kinase A (PKA) activity lead to a decrease in the "funny" current (If) and calcium channel activity, slowing the rate of diastolic depolarization and thus, the heart rate.
Mechanisms of Mitigating Agents
The three primary agents work through distinct pathways to counteract the effects of this compound.
General Experimental Workflow
A typical experiment to test the efficacy of a reversal agent involves several key steps from animal preparation to data analysis.
Experimental Protocols
Note: All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC). Aseptic surgical techniques should be used for all catheter placements.
Protocol 1: Reversal of Propranolol-Induced Bradycardia in a Rat Model
-
Animal Preparation:
-
Anesthetize a male Sprague-Dawley rat (300-400g) with an appropriate anesthetic (e.g., isoflurane or urethane).
-
Place the animal on a heating pad to maintain body temperature at 37°C.
-
Insert catheters into the jugular vein (for drug administration) and the carotid artery (for blood pressure monitoring and heart rate derivation).
-
Attach subcutaneous needle electrodes for continuous ECG monitoring.
-
-
Baseline and Induction:
-
Allow the animal to stabilize for at least 20-30 minutes after surgery until heart rate and blood pressure are stable.
-
Record baseline cardiovascular parameters for 10-15 minutes.
-
Administer propranolol intravenously. A common approach is a bolus dose (e.g., 1-2 mg/kg, IV) followed by a continuous infusion (e.g., 0.1-0.2 mg/kg/min) to maintain a stable state of bradycardia.
-
Wait until the heart rate has decreased and stabilized at a target level (e.g., a 30-40% reduction from baseline).
-
-
Administration of Reversal Agents (Select One):
-
Atropine: Administer a bolus of atropine sulfate (B86663) (0.5 - 1.0 mg/kg, IV).
-
Isoproterenol: Start a continuous intravenous infusion of isoproterenol at a low rate (e.g., 0.1 µg/kg/min) and titrate upwards every 5 minutes until the desired heart rate is achieved or side effects (e.g., arrhythmias) are noted.
-
Glucagon: Administer a single intravenous bolus of glucagon (50 µg/kg).
-
-
Monitoring and Data Collection:
-
Continuously record heart rate, blood pressure, and ECG for at least 30-60 minutes following the administration of the reversal agent.
-
At the end of the experiment, euthanize the animal using an IACUC-approved method.
-
Protocol 2: Reversal of Propranolol-Induced Bradycardia in a Canine Model
-
Animal Preparation:
-
Anesthetize a healthy adult beagle dog (8-12 kg) with an appropriate anesthetic protocol (e.g., propofol (B549288) induction, isoflurane maintenance).
-
Intubate the animal and provide mechanical ventilation.
-
Place intravenous catheters in the cephalic vein for drug administration and the femoral artery for continuous blood pressure monitoring.
-
Attach ECG leads for continuous monitoring. Maintain core body temperature with a circulating water blanket.
-
-
Baseline and Induction:
-
After a stabilization period of 30 minutes, record stable baseline heart rate and blood pressure.
-
Induce bradycardia by administering an intravenous infusion of propranolol (e.g., 1 mg/kg/min for 10 minutes).[3] This high dose is intended to simulate an overdose scenario.
-
Confirm the establishment of severe bradycardia and hypotension.
-
-
Administration of Reversal Agents (Select One):
-
Atropine: Administer atropine (0.04 mg/kg, IV) as an initial bolus. The dose may be repeated if the response is inadequate.
-
Isoproterenol: Begin an IV infusion of isoproterenol at 0.01-0.04 µg/kg/min and adjust the rate based on the heart rate response.[4]
-
Glucagon: Administer an IV bolus of glucagon (50 µg/kg) followed by a continuous rate infusion of 1-5 mg/hour, titrated to hemodynamic response.[2]
-
-
Monitoring and Data Collection:
-
Continuously monitor heart rate, arterial blood pressure, and ECG throughout the experiment.
-
Monitor for adverse effects such as arrhythmias (with isoproterenol) or vomiting (with glucagon).
-
Following the monitoring period, the animal can be recovered from anesthesia or euthanized according to the experimental design and IACUC protocol.
-
References
Technical Support Center: Enhancing Toliprolol's Oral Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the oral bioavailability of Toliprolol. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable oral bioavailability of this compound in our preclinical animal studies. What are the potential reasons for this?
A1: Low and variable oral bioavailability of this compound is a common challenge that can be attributed to several factors:
-
Poor Aqueous Solubility: this compound is a lipophilic compound with low water solubility, which can limit its dissolution in the gastrointestinal (GI) fluids, a prerequisite for absorption.
-
Extensive First-Pass Metabolism: this compound is known to undergo significant metabolism in the liver and potentially in the intestinal wall after oral administration. This "first-pass effect" can substantially reduce the amount of active drug reaching systemic circulation.[1][2][3]
-
Efflux by Transporters: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the drug back into the GI lumen, thereby reducing its net absorption.
-
Physicochemical Properties: Factors such as the drug's particle size and crystalline form can influence its dissolution rate and, consequently, its absorption.[4]
Q2: How can we experimentally determine if poor permeability or first-pass metabolism is the primary contributor to this compound's low bioavailability in our model?
A2: To dissect the contributing factors, a combination of in vitro and in vivo studies is recommended:
-
In Vitro Permeability Assessment: Utilize the Caco-2 cell monolayer assay to assess the intestinal permeability of this compound.[5][6][7][8] This model provides an indication of a compound's ability to be absorbed through the intestinal epithelial cells.
-
In Situ Intestinal Perfusion Studies: This technique in an animal model (e.g., rat) can provide more physiologically relevant permeability data and allows for the investigation of regional differences in absorption along the intestine.[9][10][11][12][13]
-
Pharmacokinetic Studies with Different Routes of Administration: Compare the pharmacokinetic profiles of this compound after oral (PO) and intravenous (IV) administration in the same animal model. The absolute bioavailability (F%) can be calculated using the following formula:
F(%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100
A low F% with good in vitro permeability suggests that first-pass metabolism is a significant barrier.
The following table summarizes how to interpret the results from these experiments:
| Experimental Outcome | Primary Limiting Factor | Suggested Next Steps |
| Low Caco-2 Permeability & Low F% | Poor Permeability | Focus on permeability enhancement strategies (e.g., permeation enhancers, nanoformulations). |
| High Caco-2 Permeability & Low F% | Extensive First-Pass Metabolism | Consider strategies to bypass or inhibit first-pass metabolism (e.g., prodrugs, co-administration with metabolic inhibitors). |
| High Caco-2 Permeability & High F% | Re-evaluate experimental conditions; consider solubility limitations. | Investigate dissolution rate; explore solubility enhancement techniques. |
Troubleshooting Guides
Issue 1: Inconsistent results in our Caco-2 cell permeability assays for this compound.
Troubleshooting Steps:
-
Verify Monolayer Integrity: Ensure the Caco-2 cell monolayers are fully differentiated (typically 21 days post-seeding) and have acceptable transepithelial electrical resistance (TEER) values before each experiment.[8] Inconsistent TEER values can indicate variable monolayer integrity.
-
Control Compound Performance: Always include well-characterized high and low permeability control compounds (e.g., propranolol (B1214883) and atenolol, respectively) in your assays.[6] Consistent results for these controls will validate your assay performance.
-
Assess Efflux Ratio: To determine if this compound is a substrate for efflux pumps like P-gp, perform a bidirectional permeability assay (apical-to-basolateral and basolateral-to-apical transport). An efflux ratio (PappB-A / PappA-B) greater than 2 suggests active efflux.[6]
-
Solubility in Assay Buffer: Ensure that the concentration of this compound in the donor compartment does not exceed its solubility in the transport buffer to avoid precipitation, which would lead to an underestimation of permeability.
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol outlines the general steps for assessing the intestinal permeability of this compound using the Caco-2 cell model.
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
Seed the cells onto permeable Transwell® inserts at an appropriate density.
-
Allow the cells to grow and differentiate for 21 days, changing the medium every 2-3 days.
-
-
Monolayer Integrity Check:
-
Measure the TEER of the monolayers using a voltmeter. Only use monolayers with TEER values within the laboratory's established range.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the transport buffer containing the test concentration of this compound to the apical (A) side.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral side and replace with fresh buffer.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug transport across the monolayer.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the drug in the donor compartment.
-
-
Visualizations
Caption: Troubleshooting workflow for low this compound bioavailability.
Q3: We have identified that poor aqueous solubility is a major hurdle for this compound. What formulation strategies can we employ to overcome this?
A3: Several formulation strategies can be explored to enhance the solubility and dissolution rate of this compound:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can lead to a faster dissolution rate.[14]
-
Solid Dispersions: Dispersing this compound in an amorphous form within a hydrophilic polymer matrix can significantly improve its solubility and dissolution.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs like this compound in the GI tract and may also enhance lymphatic absorption, partially bypassing first-pass metabolism.[15][16][17]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of this compound.[15]
The following table compares these strategies:
| Strategy | Mechanism of Action | Potential Advantages | Potential Challenges |
| Nanonization | Increases surface area for dissolution. | Broadly applicable. | Physical stability of nanoparticles. |
| Solid Dispersions | Maintains the drug in a high-energy amorphous state. | Significant solubility enhancement. | Physical stability (recrystallization). |
| SEDDS | Forms a fine emulsion in the GI tract, keeping the drug in a solubilized state. | Can enhance both solubility and permeability; may bypass first-pass metabolism. | Potential for GI side effects from surfactants. |
| Cyclodextrin Complexation | Forms a water-soluble inclusion complex. | High solubility enhancement. | Limited to drugs with appropriate size and geometry. |
Visualizations
Caption: Formulation approaches to enhance this compound bioavailability.
Protocol 2: In-Situ Single-Pass Intestinal Perfusion in Rats
This protocol provides a general overview of the single-pass intestinal perfusion technique to evaluate this compound's intestinal permeability.
-
Animal Preparation:
-
Anesthetize a rat according to approved animal care and use protocols.
-
Make a midline abdominal incision to expose the small intestine.
-
Select the desired intestinal segment (e.g., jejunum) and carefully cannulate the proximal and distal ends.
-
-
Perfusion Procedure:
-
Perfuse the intestinal segment with pre-warmed (37°C) blank buffer to clear the contents.
-
Begin perfusing the segment with the drug-containing buffer at a constant flow rate (e.g., 0.2 mL/min).[9][12]
-
Allow for an equilibration period (e.g., 30 minutes) to achieve steady-state conditions.[12]
-
Collect the perfusate from the distal cannula at regular intervals.
-
-
Sample Analysis:
-
Measure the volume of the collected perfusate and determine the concentration of this compound using a validated analytical method.
-
At the end of the experiment, measure the length of the perfused intestinal segment.
-
-
Data Analysis:
-
Calculate the effective permeability (Peff) using the following equation: Peff = - (Q / 2πrL) * ln(Cout / Cin) Where:
-
Q is the perfusion flow rate.
-
r is the radius of the intestinal segment.
-
L is the length of the intestinal segment.
-
Cin and Cout are the inlet and outlet drug concentrations, respectively.
-
-
Disclaimer: These protocols and troubleshooting guides are intended for informational purposes only and should be adapted to specific laboratory conditions and regulatory guidelines. Always adhere to institutional and national regulations for animal care and use.
References
- 1. m.youtube.com [m.youtube.com]
- 2. First pass effect - Wikipedia [en.wikipedia.org]
- 3. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 4. Factors Affecting Oral Drug Absorption | Pharmacology Mentor [pharmacologymentor.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. enamine.net [enamine.net]
- 9. ijpsonline.com [ijpsonline.com]
- 10. In Situ Perfusion Model in Rat Colon for Drug Absorption Studies: Comparison with Small Intestine and Caco-2 Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In situ perfusion in rodents to explore intestinal drug absorption: challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
- 13. eurekaselect.com [eurekaselect.com]
- 14. mdpi.com [mdpi.com]
- 15. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. omicsonline.org [omicsonline.org]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Toliprolol Interference in Biochemical Assays
Disclaimer: Based on current literature, there is no specific documented evidence of Toliprolol causing interference in biochemical assays. The following technical support guide provides a general framework and best practices for identifying and mitigating potential drug interference in biochemical assays, which can be applied if you suspect this compound or any other compound is affecting your experimental results.
Troubleshooting Guide
This guide addresses common issues that may arise during biochemical assays where interference from a small molecule like this compound is suspected.
Question 1: My assay is producing unexpected or inconsistent results after introducing this compound. How can I determine if the compound is interfering with the assay?
Answer:
Unexpected results, such as a sudden increase or decrease in signal, loss of dose-response, or high variability between replicates, can be indicators of assay interference. To systematically determine if this compound is the cause, a series of validation experiments are recommended.
A common approach is to perform a paired-difference study.[1] In this experimental design, you compare the assay results of a sample containing the analyte of interest with a paired sample containing both the analyte and the potential interfering substance (this compound).[1]
Experimental Workflow for Interference Testing
Caption: A generalized workflow for identifying potential assay interference.
Question 2: What are the common mechanisms by which a compound like this compound might interfere with my assay?
Answer:
Drug interference in biochemical assays can occur through several mechanisms. While specific data for this compound is unavailable, general mechanisms of drug interference include:
-
Direct interaction with assay components: The compound may bind to the target protein, substrate, or detection antibodies, either inhibiting or enhancing the reaction.
-
Optical interference: The compound may absorb light at the same wavelength used for detection in colorimetric or fluorometric assays, leading to falsely high or low readings.
-
Alteration of reaction conditions: The compound could change the pH or ionic strength of the assay buffer, affecting enzyme activity or binding interactions.[2]
-
Cross-reactivity in immunoassays: In immunoassays, a compound or its metabolites might have structural similarities to the target analyte, allowing it to be recognized by the detection antibodies, leading to false-positive results.[3]
Question 3: I have confirmed that this compound is interfering with my assay. What steps can I take to mitigate this interference?
Answer:
Mitigating interference is crucial for obtaining accurate data. Consider the following strategies:
-
Sample Dilution: Diluting the sample can sometimes reduce the concentration of the interfering substance to a level where it no longer affects the assay, while keeping the analyte concentration within the detectable range.
-
Assay Modification:
-
Change the detection wavelength to one where this compound does not absorb light.
-
Increase the specificity of the assay, for example, by using a more specific antibody in an immunoassay.
-
Modify buffer components to counteract the effect of the compound.
-
-
Alternative Assay Platform: If mitigation is not possible, switching to a different assay platform that is less susceptible to interference may be necessary. For example, moving from a colorimetric assay to a mass spectrometry-based method, which offers higher specificity.[4]
-
Data Correction: In some cases, if the interference is consistent and well-characterized, it may be possible to develop a correction factor to apply to the results. However, this approach should be used with caution and be thoroughly validated.
Frequently Asked Questions (FAQs)
Q1: At what concentration should I test for this compound interference?
A1: It is advisable to test for interference at the highest concentration of this compound used in your primary experiments and across a range of concentrations to determine if the effect is dose-dependent.
Q2: Could metabolites of this compound, rather than the parent compound, be causing the interference?
A2: Yes, it is possible that metabolites of this compound could be the interfering substances, especially in cell-based assays or in vivo studies where the compound is metabolized.[3] Investigating this would require obtaining or synthesizing the major metabolites and testing them individually in your assay.
Q3: My assay is a commercially available kit. How can I find out about known interfering substances?
Quantitative Data Summary
As no specific quantitative data on this compound interference is available, the following table is a template illustrating how you might present such data if you were to perform an interference study.
| Assay Type | Analyte | This compound Concentration | Observed Effect | % Interference |
| ELISA | Cytokine X | 10 µM | Negative | -15% |
| Kinase Assay | Kinase Y | 10 µM | Positive | +25% |
| Cell Viability | Cancer Cell Line Z | 50 µM | Negative | -30% |
This table contains hypothetical data for illustrative purposes only.
Experimental Protocols
Protocol: Paired-Difference Study for Interference Assessment
This protocol outlines a method to determine if a test compound (e.g., this compound) interferes with a quantitative biochemical assay.[1]
1. Objective: To quantify the effect of this compound on the measurement of a specific analyte.
2. Materials:
- Purified analyte standard
- Test compound (this compound) stock solution
- Assay buffer and all necessary reagents for the specific assay
- 96-well microplate
- Microplate reader
3. Procedure:
- Prepare Samples:
- Control Samples: In triplicate, prepare wells containing the assay buffer and the analyte at a known concentration (e.g., the mid-point of the standard curve).
- Test Samples: In triplicate, prepare wells containing the assay buffer, the same concentration of the analyte as in the control samples, and the desired concentration of this compound.
- Blank Samples: In triplicate, prepare wells with the assay buffer only (for background subtraction).
- Compound Control Samples: In triplicate, prepare wells with the assay buffer and this compound only (to check for direct signal from the compound).
- Run Assay: Add all other necessary reagents according to the specific assay protocol and incubate for the required time at the appropriate temperature.
- Measure Signal: Read the plate at the appropriate wavelength.
4. Data Analysis:
- Subtract the average signal of the blank samples from all other measurements.
- Subtract the average signal of the compound control samples from the test sample measurements.
- Calculate the mean and standard deviation for the control and test sample replicates.
- Determine the percent interference using the following formula: % Interference = ((Mean Signal of Test - Mean Signal of Control) / Mean Signal of Control) * 100
- A statistically significant difference between the control and test samples (e.g., determined by a t-test) indicates interference.
Signaling Pathway Diagram
In a hypothetical scenario where this compound is suspected of interfering with a signaling pathway, a diagram can help visualize the potential points of interaction.
Caption: A hypothetical pathway showing potential this compound interference.
References
- 1. Clinical Laboratory Testing Interference | CLSI [clsi.org]
- 2. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in Toliprolol experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Toliprolol. Given the limited specific experimental data for this compound, this guide incorporates established principles from beta-blocker pharmacology and uses Metoprolol, a well-characterized β1-selective antagonist, as a surrogate for quantitative examples.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a beta-adrenergic receptor antagonist.[1] It functions by selectively blocking β1-adrenergic receptors, which are predominantly found in the heart, kidneys, and fat cells.[2] By inhibiting the binding of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) to these receptors, this compound reduces the downstream signaling that leads to increased heart rate (chronotropy) and contractility (inotropy).[3]
Q2: What is the expected outcome of a successful this compound experiment in a cardiac cell model?
A2: In a suitable cardiac cell model, successful application of this compound should antagonize the effects of a β-adrenergic agonist (e.g., isoproterenol). This would be observed as a dose-dependent inhibition of the agonist-induced increase in cyclic AMP (cAMP) levels, calcium transients, or contraction rate. Essentially, this compound will reduce the potency or efficacy of the agonist.
Q3: Why is there significant variability in results when working with beta-blockers like this compound?
A3: Variability in beta-blocker experiments is common and can be attributed to several factors. These include pharmacokinetic differences if working in in vivo models, such as variations in metabolism by cytochrome P450 enzymes (like CYP2D6 for many beta-blockers), which can lead to high interindividual differences in plasma concentrations.[4][5] In in vitro models, sources of variability often include cell line health and passage number, inconsistent experimental conditions, and variations in receptor expression levels.[6][7] Genetic polymorphisms in the β1-adrenergic receptor can also alter drug response.[8]
Q4: Can this compound affect other receptors besides the β1-adrenergic receptor?
A4: While this compound is classified as a β1-selective antagonist, selectivity is often dose-dependent. At higher concentrations, it may lose its selectivity and interact with β2-adrenergic receptors, potentially leading to off-target effects. It is crucial to determine the selectivity profile in your specific experimental system. For comparison, the beta-blocker Metoprolol has an approximately 30-fold higher selectivity for β1 over β2 receptors.[9]
Troubleshooting Guides
This section addresses common issues encountered during this compound experiments in a question-and-answer format.
Issue 1: No or Weak Antagonistic Effect Observed
Q: We are not seeing the expected inhibitory effect of this compound against a β-agonist in our cell-based assay. What could be the cause?
A: This is a common issue that can stem from problems with the compound, the cells, or the assay protocol itself. Follow this troubleshooting workflow to identify the potential cause.
References
- 1. Clinical Pharmacokinetics of Metoprolol: A Systematic Review | Semantic Scholar [semanticscholar.org]
- 2. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacokinetic variability of beta‐adrenergic blocking agents used in cardiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacogenetic factors affecting β-blocker metabolism and response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 7. icuprimaryprep.com [icuprimaryprep.com]
- 8. Modeling the Effects of β1-Adrenergic Receptor Blockers and Polymorphisms on Cardiac Myocyte Ca2+ Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Comparative Analysis of Toliprolol and Propranolol
A comprehensive review of available preclinical data on the beta-adrenergic antagonists Toliprolol and Propranolol (B1214883) reveals key differences in their receptor selectivity, while highlighting a significant gap in the publicly available pharmacokinetic and pharmacodynamic data for this compound. This guide synthesizes the current knowledge to aid researchers, scientists, and drug development professionals in understanding the preclinical profiles of these two compounds.
Propranolol, a well-characterized non-selective beta-blocker, serves as a benchmark in cardiovascular pharmacology. In contrast, this compound is described as a beta-blocker with a degree of cardioselectivity, suggesting a preferential affinity for β1-adrenergic receptors. However, a detailed quantitative comparison is hampered by the limited availability of preclinical data for this compound.
Pharmacodynamic Properties: Receptor Binding Affinity
The primary determinant of a beta-blocker's clinical profile is its affinity for β1 and β2 adrenergic receptors. Propranolol is a non-selective antagonist, meaning it blocks both receptor subtypes with similar potency.[1] This non-selectivity is responsible for both its therapeutic effects in conditions like hypertension and angina, as well as potential side effects such as bronchoconstriction, which is mediated by β2 receptor blockade.
Table 1: Beta-Adrenergic Receptor Binding Affinity
| Compound | β1 Receptor Affinity (Ki/IC50) | β2 Receptor Affinity (Ki/IC50) | Selectivity (β2/β1 ratio) | Reference |
| This compound | Data not available | Data not available | Data not available | - |
| Propranolol | Non-selective | Non-selective | ~1 | [2] |
Pharmacokinetic Profiles in Preclinical Models
The absorption, distribution, metabolism, and excretion (ADME) characteristics of a drug are critical for determining its dosing regimen and potential for drug-drug interactions. Preclinical pharmacokinetic data for Propranolol is well-documented in various animal models, including rats and dogs.
In dogs, the biological half-life of Propranolol after intravenous administration is approximately 1.5 hours.[3] Following oral administration in dogs, the bioavailability is about 27%.[3] In rats, chronic treatment with Propranolol has been shown to effectively reduce blood pressure.[4]
Unfortunately, comprehensive preclinical pharmacokinetic data for this compound, including its half-life, clearance, volume of distribution, and bioavailability in relevant animal models, are not available in the public domain. This significant data gap prevents a comparative analysis of the pharmacokinetic profiles of this compound and Propranolol.
Table 2: Preclinical Pharmacokinetic Parameters
| Compound | Animal Model | Half-life (t½) | Bioavailability (F%) | Reference |
| This compound | Data not available | Data not available | Data not available | - |
| Propranolol | Dog (IV) | 1.5 hours | - | [3] |
| Dog (Oral) | - | 27% | [3] | |
| Dog (IV, single dose) | 1.09 hours | - | [5] | |
| Dog (Oral, single dose) | 1.58 hours | 2-17% | [5] | |
| Dog (Oral, chronic) | 2.14 hours | Increased | [5] |
In Vivo Pharmacodynamic Effects: Blood Pressure and Heart Rate
Preclinical studies in animal models are crucial for evaluating the physiological effects of drug candidates. Propranolol has been extensively studied in this regard. In spontaneously hypertensive rats (SHRs), chronic treatment with Propranolol at a dose of 64 mg/kg per day resulted in a significant reduction in systolic blood pressure.[4] Another study in conscious DOC-saline hypertensive rats showed that Propranolol at 5 mg/kg significantly lowered both blood pressure and heart rate.[6] Oral administration of Propranolol has also been shown to reduce heart rate by approximately 100 beats/min in various rat models of hypertension.[7]
Comparable in vivo pharmacodynamic data for this compound, specifically its dose-dependent effects on blood pressure and heart rate in preclinical models of hypertension or other cardiovascular diseases, are not currently available in published literature.
Table 3: In Vivo Pharmacodynamic Effects in Rats
| Compound | Animal Model | Dose | Effect on Blood Pressure | Effect on Heart Rate | Reference | |---|---|---|---|---| | This compound | Data not available | Data not available | Data not available | Data not available | - | | Propranolol | Spontaneously Hypertensive Rats | 64 mg/kg/day (chronic) | Significant reduction in systolic BP | Not specified |[4] | | | DOC-saline Hypertensive Rats | 5 mg/kg | Significant reduction | Significant reduction |[6] | | | Various Hypertensive Models | Oral | No effect on established hypertension | Reduction of ~100 beats/min |[7] |
Experimental Protocols
Beta-Adrenergic Receptor Binding Assay
A standard method to determine the binding affinity of a compound to β-adrenergic receptors involves a competitive radioligand binding assay. The general workflow is as follows:
In Vivo Blood Pressure Measurement in Rats
The measurement of blood pressure in preclinical rodent models is a fundamental technique for assessing the cardiovascular effects of a test compound. A common method involves the use of telemetry.
Signaling Pathway
Both this compound and Propranolol exert their effects by blocking the β-adrenergic signaling pathway. This pathway is initiated by the binding of catecholamines (e.g., norepinephrine, epinephrine) to β-adrenergic receptors, which are G-protein coupled receptors (GPCRs).
Conclusion
While both this compound and Propranolol are classified as beta-adrenergic antagonists, the available preclinical data points to a key difference in their receptor selectivity, with Propranolol being non-selective and this compound suggested to be cardioselective. However, a definitive and detailed comparison of their preclinical profiles is significantly limited by the absence of robust, publicly available data for this compound. Further preclinical studies are warranted to fully characterize the pharmacodynamic and pharmacokinetic properties of this compound to enable a comprehensive comparative assessment with established beta-blockers like Propranolol. Such data would be invaluable for guiding future drug development efforts and for the scientific community to fully understand the therapeutic potential of this compound.
References
- 1. Selective vs non-selective beta blockers | Time of Care [timeofcare.com]
- 2. Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioavailability of propranolol in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of chronic treatment with propranolol on blood pressure and cardiovascular reactivity in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative antihypertensive effects of propranolol and metoprolol in DOC-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
Comparative Efficacy of Toliprolol and Atenolol: A Review of Available Scientific Evidence
A comprehensive, direct comparison of the clinical efficacy of Toliprolol and Atenolol is challenging due to a significant disparity in the available scientific literature. While Atenolol is a well-documented, widely studied beta-adrenergic receptor antagonist with a vast body of clinical trial data, this compound is an older agent with limited accessible information in modern medical and scientific databases. This guide synthesizes the available data for both compounds, highlighting the historical context of this compound and the extensive evidence base for Atenolol.
Introduction to this compound and Atenolol
In contrast, Atenolol, a cardioselective β-1 adrenergic antagonist, is a widely prescribed medication for conditions such as hypertension, angina pectoris, and acute myocardial infarction. Its mechanism of action, hemodynamic effects, and clinical efficacy have been extensively evaluated in numerous studies, making it a benchmark for comparison within its class.
Data Presentation: A Tale of Two Evidentiary Landscapes
A direct quantitative comparison of this compound and Atenolol is precluded by the scarcity of modern, detailed data for this compound. The following tables present the available information for both drugs to illustrate the current state of knowledge.
Table 1: Pharmacological Profile
| Parameter | This compound | Atenolol |
| Drug Class | Beta-adrenergic blocker | Cardioselective beta-1 adrenergic antagonist |
| Chemical Name | 1-[(1-Methylethyl)amino]-3-(3-methylphenoxy)-2-propanol | 4-(2-hydroxy-3-isopropylaminopropoxy)phenylacetamide |
| Indications | Antianginal, Antihypertensive[1] | Hypertension, Angina Pectoris, Acute Myocardial Infarction |
| Receptor Selectivity | Beta-adrenergic blocker (specific selectivity not detailed in recent accessible literature) | Selective for β-1 adrenergic receptors |
Table 2: Comparative Efficacy Data (Based on Available Information)
| Efficacy Parameter | This compound | Atenolol |
| Beta-Receptor Affinity | Data from modern, comparative studies are not available. | Well-characterized, with high affinity for β-1 receptors. |
| Hemodynamic Effects | Described as a beta-blocker, implying reductions in heart rate and blood pressure. Quantitative data from controlled trials are not readily accessible. | Known to significantly decrease heart rate, blood pressure, and myocardial contractility. |
| Clinical Outcomes | A 1972 review of pharmacology and clinical data exists, but the full text and specific outcomes are not widely available.[1][2] | Numerous clinical trials have demonstrated its effectiveness in reducing cardiovascular events in hypertensive patients. |
Experimental Protocols
Detailed experimental protocols for clinical trials involving this compound are not available in the accessed literature. For Atenolol, a vast number of clinical trial protocols have been published. A general outline for a trial evaluating an antihypertensive agent like Atenolol would typically include:
-
Study Design: Randomized, double-blind, placebo-controlled or active-comparator trial.
-
Participant Population: Patients with a diagnosis of essential hypertension, often within a specific age range and with defined baseline blood pressure measurements.
-
Intervention: Administration of a specified dose of Atenolol (e.g., 50-100 mg daily) compared against a placebo or another antihypertensive agent.
-
Primary Endpoints: Change from baseline in systolic and diastolic blood pressure over a defined treatment period.
-
Secondary Endpoints: Heart rate changes, incidence of adverse events, and potentially long-term cardiovascular outcomes.
-
Data Collection: Regular monitoring of blood pressure, heart rate, electrocardiograms (ECGs), and laboratory parameters.
Visualization of Signaling Pathways and Experimental Workflows
Given the limited specific data for this compound, the following diagrams represent the general mechanism of action for beta-blockers and a typical workflow for a clinical trial in this class.
Conclusion
References
A Comparative Guide to the Beta-Blocking Activity of Toliprolol
This guide provides a detailed comparison of the beta-blocking activity of Toliprolol against other well-established beta-adrenergic receptor antagonists, namely Propranolol, Metoprolol, and Atenolol. The information is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed methodologies.
Introduction to Beta-Blockers and this compound
Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a class of drugs that competitively inhibit the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) to beta-adrenergic receptors.[1] This blockade mitigates the downstream effects of sympathetic nervous system activation. Beta-receptors are broadly classified into β1, β2, and β3 subtypes. β1-receptors are predominantly located in the heart and kidneys, while β2-receptors are found in the lungs, vascular smooth muscle, and other tissues.[2][3]
Cardioselective beta-blockers show a higher affinity for β1-receptors, primarily affecting heart rate, contractility, and conduction velocity.[4] Non-selective beta-blockers antagonize both β1 and β2 receptors.[5]
This compound is a beta-adrenergic receptor antagonist, characterized chemically as 1-(isopropylamino)-3-(m-tolyloxy)-2-propanol.[6][7] It has been recognized for its high β-adrenolytic activity with only minor cardiodepressive effects.[8] This guide aims to validate and compare its beta-blocking profile with other commonly used agents.
Comparative Analysis of Receptor Binding and Functional Potency
The efficacy and selectivity of a beta-blocker are quantified by its binding affinity (Ki) and its functional antagonist potency (IC50) at the different receptor subtypes. The inhibitory constant (Ki) represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay; a lower Ki value indicates higher binding affinity. The half-maximal inhibitory concentration (IC50) measures the concentration of the drug that inhibits a specific biological function (like agonist-induced cAMP production) by 50%.
While extensive quantitative data for Propranolol, Metoprolol, and Atenolol are available, specific Ki and IC50 values for this compound are not readily found in publicly available literature. The following tables summarize the available data for the comparator drugs.
Table 1: Receptor Binding Affinity (Ki) at Beta-Adrenergic Receptors
| Compound | β1 Receptor Ki (nM) | β2 Receptor Ki (nM) | Selectivity (β2 Ki / β1 Ki) |
|---|---|---|---|
| This compound | Data not available | Data not available | Data not available |
| Propranolol | 0.23 | 0.72 | ~3.1 (Non-selective) |
| Metoprolol | 123 | 2186 | ~17.8 (β1-selective) |
| Atenolol | 262 | 7539 | ~28.8 (β1-selective) |
Table 2: Functional Antagonist Potency (IC50) at Beta-Adrenergic Receptors
| Compound | β1 Receptor IC50 (nM) | β2 Receptor IC50 (nM) |
|---|---|---|
| This compound | Data not available | Data not available |
| Propranolol | Data not available | 50.12 |
| Metoprolol | 105 | Data not available |
| Atenolol | 1740 | Data not available |
Beta-Adrenergic Signaling Pathway and Blockade
Stimulation of β-adrenergic receptors by an agonist (e.g., norepinephrine) activates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[6] cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to physiological responses such as increased heart rate and contractility.[8] Beta-blockers prevent the initiation of this cascade by blocking the receptor.
Caption: Beta-adrenergic receptor signaling pathway and its inhibition by a beta-blocker.
Experimental Protocols for Validating Beta-Blocking Activity
The following are standard, detailed methodologies for key experiments used to determine the in vitro beta-blocking activity of a compound like this compound.
Radioligand Binding Assay (Competition Assay)
This assay is employed to determine the binding affinity (Ki) of a test compound for specific receptor subtypes.
Objective: To quantify the affinity of this compound for β1 and β2-adrenergic receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human β1 or β2-adrenergic receptors (e.g., CHO or HEK293 cells).
-
Radioligand: e.g., [³H]-Dihydroalprenolol (DHA) or other subtype-selective radioligands.
-
Test Compound: this compound (and comparators) at various concentrations.
-
Non-specific binding control: A high concentration of a non-radiolabeled beta-blocker (e.g., 10 µM Propranolol).
-
Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer to a specific protein concentration.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of the radioligand, and a varying concentration of the test compound (or buffer for total binding, or non-specific control).
-
Incubation: The plate is incubated for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. The filters are then washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then fitted to a one-site competition model using non-linear regression analysis to determine the IC50 value of the test compound. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand.
Functional Antagonist Assay (cAMP Accumulation Assay)
This assay measures the ability of a test compound to inhibit the agonist-stimulated production of the second messenger, cyclic AMP (cAMP).
Objective: To determine the functional potency (IC50) of this compound in blocking agonist-induced signaling through β1 and β2-adrenergic receptors.
Materials:
-
Whole cells expressing human β1 or β2-adrenergic receptors.
-
Agonist: A non-selective beta-agonist like Isoprenaline.
-
Test Compound: this compound (and comparators) at various concentrations.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Protocol:
-
Cell Plating: Cells are seeded into 96-well or 384-well plates and cultured to an appropriate confluency.
-
Pre-incubation: The cell culture medium is removed, and cells are pre-incubated with varying concentrations of the test compound (this compound) in the presence of a PDE inhibitor for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: An agonist (e.g., Isoprenaline) is added at a fixed concentration (typically its EC80) to stimulate cAMP production. The plates are then incubated for another defined period (e.g., 30 minutes).
-
Cell Lysis: The reaction is stopped, and the cells are lysed according to the cAMP detection kit protocol to release the intracellular cAMP.
-
cAMP Detection: The amount of cAMP in the cell lysate is quantified using a suitable detection method. Luminescence-based assays, for instance, often use a competitive binding principle where luminescence is inversely proportional to the cAMP concentration.
-
Data Analysis: The results are plotted as the percentage of inhibition versus the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value.
Caption: Experimental workflow for validating the beta-blocking activity of a test compound.
Conclusion
This compound is a beta-adrenergic antagonist with established β-adrenolytic activity. A comprehensive quantitative comparison with other beta-blockers like Propranolol, Metoprolol, and Atenolol is hampered by the lack of readily available public data on its specific binding affinities (Ki) and functional potencies (IC50) for β1 and β2 receptors.
The provided experimental protocols for radioligand binding and functional cAMP assays represent the gold-standard methodologies for generating such crucial comparative data. By employing these techniques, researchers can precisely determine the pharmacological profile of this compound, quantifying its potency and selectivity. This would enable a direct, data-driven comparison against other beta-blockers and provide a clearer understanding of its therapeutic potential and specific applications in drug development.
References
- 1. Selective Beta-1 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [drugfuture.com]
- 4. mdpi.com [mdpi.com]
- 5. A highly selective beta1-adrenergic blocker with partial beta2-agonist activity derived from ferulic acid, an active component of Ligusticum wallichii Franch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta-2 adrenergic receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 7. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Classification of drug molecules considering their IC50 values using mixed-integer linear programming based hyper-boxes method - PMC [pmc.ncbi.nlm.nih.gov]
Toliprolol vs. Metoprolol: A Comparative Analysis for Research Professionals
A Head-to-Head Examination of Two Beta-Adrenergic Receptor Antagonists
In the landscape of cardiovascular pharmacology, beta-adrenergic receptor antagonists, or beta-blockers, remain a cornerstone of therapy for a multitude of conditions, including hypertension, angina pectoris, and heart failure. This guide provides a detailed comparative analysis of two such agents: Toliprolol and the widely-studied Metoprolol.
This comparison aims to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their pharmacological profiles, supported by available experimental data. It is important to note that while extensive data exists for Metoprolol, including numerous head-to-head trials against other beta-blockers, direct comparative clinical trial data for this compound against Metoprolol is limited in the current body of scientific literature. Therefore, this guide presents a juxtaposition of the available evidence for each compound to facilitate an informed understanding of their respective properties.
Pharmacodynamic Properties: Receptor Selectivity and Potency
The primary mechanism of action for both this compound and Metoprolol is the competitive blockade of β1-adrenergic receptors, which are predominantly located in cardiac tissue.[1][2] This blockade antagonizes the effects of catecholamines like epinephrine (B1671497) and norepinephrine, leading to a reduction in heart rate, myocardial contractility, and blood pressure.[3]
Table 1: Comparison of Receptor Selectivity and Affinity
| Parameter | This compound | Metoprolol |
| Primary Target | β1-Adrenergic Receptor | β1-Adrenergic Receptor[2] |
| Selectivity | Reported to have high β-adrenolytic activity[1] | β1-selective (cardioselective)[[“]] |
| β1:β2 Selectivity Ratio | Data not readily available in recent literature. | Approximately 30-40 fold[[“]] |
| Receptor Affinity (pKd) | Data not readily available in recent literature. | S-enantiomer: ~7.73 (β1), ~6.28 (β2); R-enantiomer: ~5.00 (β1), ~4.52 (β2)[5] |
| Intrinsic Sympathomimetic Activity (ISA) | Not reported to have significant ISA. | Lacks intrinsic sympathomimetic activity.[1] |
Metoprolol is a well-characterized β1-selective antagonist.[[“]] In vitro studies using radioligand binding assays have demonstrated its higher affinity for β1 over β2 receptors.[5] The S-enantiomer of Metoprolol is significantly more potent in its β1-blocking activity.[5] While this compound is also classified as a β-adrenergic blocker, specific quantitative data on its β1/β2 selectivity ratio from recent comparative studies are not as readily available. Older literature suggests it possesses high β-adrenolytic activity with minor cardiodepressive effects.[1]
Pharmacokinetic Profiles
The absorption, distribution, metabolism, and excretion profiles of a drug are critical determinants of its clinical efficacy and dosing regimen.
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Metoprolol |
| Absorption | Rapidly absorbed.[6] | Rapidly and completely absorbed.[7][8] |
| Bioavailability | Subject to first-pass metabolism.[6] | ~50% due to extensive first-pass metabolism. |
| Protein Binding | Data not readily available. | ~12% to albumin. |
| Metabolism | Hepatic.[1] | Primarily hepatic, mainly via CYP2D6. |
| Half-life | Data not readily available. | 3-7 hours. |
| Excretion | Data not readily available. | Primarily renal (as metabolites). |
Metoprolol undergoes extensive hepatic metabolism, primarily through the cytochrome P450 enzyme CYP2D6, which can lead to significant inter-individual variability in plasma concentrations.[9] this compound is also metabolized in the liver.[1] The pharmacokinetic properties of beta-blockers, such as their lipophilicity, determine their route of elimination, with more lipophilic drugs being metabolized by the liver and more hydrophilic ones excreted by the kidneys.[10]
Experimental Protocols
Due to the lack of direct head-to-head experimental data, this section outlines generalized, yet detailed, methodologies commonly employed in the preclinical and clinical evaluation of beta-blockers like this compound and Metoprolol.
In Vitro Receptor Binding Assay to Determine β1/β2 Selectivity
This assay is fundamental in characterizing the selectivity of a beta-blocker.
Objective: To determine the binding affinity (Ki) of this compound and Metoprolol for human β1 and β2 adrenergic receptors.
Methodology:
-
Membrane Preparation: Human embryonic kidney (HEK-293) cells stably expressing either the human β1- or β2-adrenergic receptor are cultured and harvested. The cell membranes are then isolated through a process of homogenization and centrifugation.[11]
-
Radioligand Binding: A fixed concentration of a non-selective radiolabeled beta-antagonist (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol) is incubated with the prepared cell membranes.[11]
-
Competitive Binding: Increasing concentrations of the unlabeled test compounds (this compound or Metoprolol) are added to compete with the radioligand for receptor binding sites.
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate receptor-bound from free radioligand. The radioactivity retained on the filters is then quantified using a scintillation counter.[11]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation. The ratio of Ki values for β2 and β1 receptors provides the selectivity ratio.
Clinical Trial Protocol for Evaluating Antihypertensive Efficacy
This protocol outlines a typical design for a head-to-head comparison of two beta-blockers in patients with essential hypertension.
Objective: To compare the efficacy and safety of this compound and Metoprolol in lowering blood pressure in patients with mild to moderate hypertension.
Study Design: A randomized, double-blind, parallel-group clinical trial.[12]
Patient Population: Adult male and female patients (aged 18-65 years) with a diagnosis of essential hypertension (e.g., sitting diastolic blood pressure 95-110 mmHg).
Methodology:
-
Washout Period: Eligible patients undergo a 2-4 week washout period where all previous antihypertensive medications are discontinued.
-
Randomization: Patients are randomly assigned to receive either this compound or Metoprolol.
-
Dosing: Treatment is initiated at a low dose and titrated upwards over several weeks to achieve a target blood pressure of <140/90 mmHg or the maximum tolerated dose.
-
Efficacy Assessment: The primary efficacy endpoint is the change from baseline in mean sitting diastolic and systolic blood pressure at the end of the treatment period (e.g., 12 weeks).[13] Blood pressure is measured at trough (i.e., 24 hours post-dose).
-
Safety Assessment: Safety and tolerability are assessed by monitoring adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests throughout the study.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key molecular pathway affected by β1-adrenergic receptor blockade and a typical workflow for comparing beta-blocker efficacy.
Caption: Signaling pathway of β1-adrenergic receptor activation and blockade.
Caption: Workflow of a comparative clinical trial for antihypertensive agents.
Conclusion
Metoprolol is a well-established, cardioselective beta-blocker with a vast repository of clinical and preclinical data supporting its use. This compound, while identified as a beta-adrenergic antagonist with high adrenolytic activity, lacks the extensive, publicly available dataset that Metoprolol possesses, particularly in terms of direct, head-to-head comparative studies. This guide has synthesized the available information to provide a comparative framework. Further research, including direct comparative clinical trials, would be necessary to definitively delineate the relative efficacy, safety, and overall therapeutic profile of this compound in relation to Metoprolol.
References
- 1. mdpi.com [mdpi.com]
- 2. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. consensus.app [consensus.app]
- 5. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Tilisolol Hydrochloride? [synapse.patsnap.com]
- 7. Clinical pharmacokinetics of beta-adrenoreceptor blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics of beta-adrenoreceptors blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic variability of beta‐adrenergic blocking agents used in cardiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of beta-adrenoceptor blocking agents: clinical significance of hepatic and/or renal clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Clinical trials of antihypertensives: Nature of control and design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Reproducibility of Toliprolol Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of research findings is a cornerstone of scientific progress, ensuring the validity and reliability of experimental results. In the field of pharmacology, particularly concerning established drugs like the beta-blocker Toliprolol, a thorough understanding of the consistency of its effects is paramount for clinical application and further development. While direct replication studies for this compound are not abundant in publicly available literature, an examination of the broader class of beta-adrenergic receptor antagonists reveals insights into potential sources of variability and areas where research findings may differ.
This guide provides a comparative analysis of this compound's expected performance based on the established pharmacology of beta-1 selective blockers, supported by experimental data from studies on similar agents. It also delves into the factors that can influence the reproducibility of findings in beta-blocker research.
Comparative Efficacy and Safety of Beta-1 Selective Blockers
To contextualize the potential range of this compound's effects, the following tables summarize quantitative data from clinical trials of other beta-1 selective blockers, such as metoprolol (B1676517) and celiprolol (B1668369). These agents share a similar mechanism of action with this compound and are often used in the management of hypertension and other cardiovascular conditions.
Table 1: Comparative Efficacy in Hypertension
| Beta-Blocker | Daily Dose Range | Mean Reduction in Systolic Blood Pressure (mmHg) | Mean Reduction in Diastolic Blood Pressure (mmHg) | Study Population |
| Metoprolol | 100 mg | 14 | 8 | Elderly patients with mild-to-moderate hypertension[1] |
| Metoprolol (extended release) | 1.0 - 2.0 mg/kg | 6.3 - 7.7 | 4.9 - 7.5 | Hypertensive children (6-16 years)[2][3] |
| Celiprolol | 200 mg | 28 | 18 | Patients with essential hypertension[4] |
| Atenolol, Metoprolol, Pindolol | Not specified | Not significantly different from diuretic | Equally effective as a diuretic | Elderly hypertensive patients[5] |
Table 2: Common Side Effects of Beta-1 Selective Blockers
| Side Effect | Metoprolol | Celiprolol | General Beta-Blockers |
| Bradycardia (slow heart rate) | Reported[6] | Not reported in cited study | Common[7] |
| Hypotension (low blood pressure) | Reported[6] | Not reported in cited study | Common[7] |
| Fatigue | Reported | Not reported in cited study | Common[7] |
| Dizziness | Reported (15% of patients on monotherapy)[2] | Not reported in cited study | Reported[6] |
| Gastrointestinal Disturbances | Reported (15% of patients on monotherapy)[2] | Not reported in cited study | - |
| Dyslipidemia (altered lipid profile) | Can increase triglycerides and decrease HDL-C[8] | Showed improvement in lipid profile[4][9] | Variable effects[8] |
Experimental Protocols
The lack of direct replication studies for this compound necessitates a focus on the general methodologies employed in clinical trials for beta-blockers. Reproducibility of findings is highly dependent on the consistency of these protocols.
General Protocol for a Hypertension Clinical Trial with a Beta-Blocker:
-
Patient Population: Clearly defined inclusion and exclusion criteria are critical. For hypertension trials, this typically includes a specific range of baseline systolic and diastolic blood pressure, age, and the absence of contraindications to beta-blocker therapy.
-
Study Design: Randomized, double-blind, placebo-controlled, or active-comparator trials are the gold standard. The duration of the treatment period and any washout periods should be specified.
-
Intervention: The specific beta-blocker, dosage, and titration schedule must be detailed. For example, a study might start with a low dose and titrate upwards based on blood pressure response and tolerability.
-
Outcome Measures: The primary efficacy endpoint is typically the change in blood pressure from baseline. Safety and tolerability are assessed by monitoring adverse events, heart rate, and laboratory parameters.
-
Statistical Analysis: The statistical methods used to analyze the data should be pre-specified to avoid bias.
Factors Influencing Reproducibility in Beta-Blocker Research
Several factors can contribute to variability in the reported efficacy and safety of beta-blockers, including this compound, across different studies:
-
Patient Population Heterogeneity: Differences in age, ethnicity, genetic makeup, and comorbidities of the study populations can lead to varied responses to beta-blocker therapy.
-
Pharmacogenomics: Genetic variations in drug-metabolizing enzymes (like CYP2D6) and adrenergic receptors can significantly impact how an individual responds to a beta-blocker.[10][11][12] This can lead to differences in drug clearance and clinical effects, contributing to inconsistent findings if not accounted for in study design or analysis.
-
Beta-Blocker Selectivity: While this compound is classified as a beta-1 selective blocker, the degree of selectivity can vary between different drugs in this class.[[“]][14] At higher doses, selectivity may be lost, leading to off-target effects and contributing to differing side effect profiles in various studies.
-
Study Design and Methodology: Variations in study design, duration, and the instruments used to measure outcomes can all introduce inconsistencies. For instance, the definition and reporting of adverse events can differ between trials.
-
Concomitant Medications: The use of other medications by study participants can interact with the beta-blocker and influence its effects, potentially confounding the results.
Visualizing Key Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams are provided.
Conclusion
While specific research on the reproducibility of this compound's effects is limited, the broader literature on beta-blockers highlights the potential for variability in clinical trial outcomes. Factors such as patient characteristics, pharmacogenetics, and study design can all contribute to these differences. For researchers and drug development professionals, a critical appraisal of the existing literature on similar compounds, coupled with well-designed and rigorously controlled studies, is essential to fully understand and ensure the consistent and reproducible effects of this compound. Future research should aim to conduct direct replication studies and explore the impact of genetic variability on patient responses to this compound to further solidify its clinical profile.
References
- 1. Safety and efficacy of metoprolol in the treatment of hypertension in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metoprolol in hypertension: an open evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of extended release metoprolol succinate in hypertensive children 6 to 16 years of age: a clinical trial experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A long-term study of the effects of celiprolol on blood pressure and lipid-associated risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antihypertensive efficacy and side effects of three beta-blockers and a diuretic in elderly hypertensives: a report from the STOP-Hypertension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors affecting the development of adverse drug reactions to β-blockers in hospitalized cardiac patient population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuropsychiatric Consequences of Lipophilic Beta-Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medication Induced Changes in Lipids and Lipoproteins - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The effect of celiprolol on the blood lipid profile in hypertensive patients with high cholesterol levels (1991) | Roberto Fogari | 10 Citations [scispace.com]
- 10. Pharmacogenetic factors affecting β-blocker metabolism and response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. consensus.app [consensus.app]
- 14. Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Toliprolol analytical methods
A Comparative Guide to Analytical Methods for the Quantification of Toliprolol
This guide provides a comprehensive cross-validation and comparison of analytical methods for the quantification of this compound, a beta-blocker used in the treatment of cardiovascular diseases. The performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry are objectively compared to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.
Overview of Analytical Methods
The accurate determination of this compound concentrations in bulk drug, pharmaceutical formulations, and biological fluids is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. The most commonly employed analytical techniques for this purpose are chromatography and spectroscopy.
-
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is widely used for the analysis of pharmaceuticals. When coupled with a UV detector, it offers a robust and cost-effective method for routine analysis. For higher sensitivity and selectivity, especially in complex matrices like plasma, HPLC is often coupled with a tandem mass spectrometer (MS/MS).
-
Gas Chromatography-Mass Spectrometry (GC-MS) is another highly selective and sensitive technique. It often requires derivatization of the analyte to increase its volatility and thermal stability.
-
UV-Visible Spectrophotometry is a simpler and more accessible technique based on the measurement of light absorption by the analyte. While it is a rapid and inexpensive method, it can be prone to interferences from other substances that absorb at the same wavelength.
Quantitative Performance Data
The following table summarizes the key validation parameters for the different analytical methods used for the determination of this compound (Metoprolol). The data has been compiled from various validated methods reported in the scientific literature.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS | UV-Visible Spectrophotometry |
| Linearity Range | 10–200 µg/mL[1] | 0.501–349.342 ng/mL[2] | 50–3000 ng/mL[3] | 5–30 µg/mL[4] |
| Correlation Coefficient (r²) | > 0.999[5] | > 0.995[6] | > 0.99[3] | > 0.997 |
| Accuracy (% Recovery) | 98-102%[5] | 95.20%–99.96%[7] | ~91%[8] | 99-101% |
| Precision (% RSD) | < 2%[9] | < 15%[7] | < 6.0%[3] | < 2% |
| Limit of Detection (LOD) | 0.02 µg/mL | 0.08 µg/L[10] | 5.0 ng/mL[3] | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.09 µg/mL | 0.23 µg/L[10] | 15 ng/mL[3] | ~0.3 µg/mL |
Experimental Protocols
Detailed methodologies for the analysis of this compound using the compared analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
This method provides a selective analysis of this compound by separating it from potential interfering substances.
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), and data acquisition software.[11]
Reagents and Solutions:
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer pH 3.0) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 80:20 v/v).[11]
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.[11]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range.
Sample Preparation:
-
For tablet formulations, weigh and powder 20 tablets to determine the average weight.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask.
-
Add a portion of the mobile phase and sonicate to ensure complete dissolution.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm membrane filter.[11]
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)[11]
-
Mobile Phase: Phosphate buffer (pH 3.0) : Acetonitrile (80:20 v/v)[11]
-
Flow Rate: 1.0 mL/min[11]
-
Detection Wavelength: 224 nm[5]
-
Injection Volume: 20 µL[11]
-
Column Temperature: Ambient[11]
Analytical Procedure:
-
Inject the working standard solutions to establish the calibration curve by plotting peak area against concentration.
-
Inject the sample solution and record the peak area for this compound.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.[11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the analysis of this compound in biological matrices.
Instrumentation:
-
A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
Reagents and Solutions:
-
Mobile Phase: A mixture of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile/methanol).[2]
-
Standard Stock Solution: Prepare a stock solution of this compound and an internal standard (e.g., Metoprolol-d7) in a suitable solvent (e.g., methanol).[2]
-
Working Standard Solutions: Prepare calibration standards by spiking blank plasma with the working standard solutions.
Sample Preparation (Liquid-Liquid Extraction):
-
To a known volume of plasma, add the internal standard solution.
-
Add a suitable extraction solvent (e.g., tert-butyl methyl ether).[12]
-
Vortex mix and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
LC-MS/MS Conditions:
-
Column: A suitable C18 column (e.g., Phenomenex LUNA C8).[2]
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile, methanol, and 0.1% formic acid.[2]
-
Flow Rate: 0.6 mL/min.[2]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor the specific precursor to product ion transitions for this compound and the internal standard. For Metoprolol, a common transition is m/z 268.15 → 115.90.[12]
Data Analysis:
-
Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique provides high specificity and sensitivity, often requiring a derivatization step for polar analytes like this compound.
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer.
Reagents and Solutions:
-
Derivatizing Agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3]
-
Extraction Solvent: A mixture of ethyl acetate (B1210297) and diethyl ether.[3]
-
Internal Standard: A structurally similar compound, such as atenolol.[3]
Sample Preparation:
-
To a urine or plasma sample, add the internal standard.
-
Adjust the pH to basic conditions.
-
Perform liquid-liquid extraction with the extraction solvent.[3]
-
Evaporate the organic layer and reconstitute in the derivatizing agent.
-
Heat the mixture to complete the derivatization reaction.
GC-MS Conditions:
-
Column: A suitable capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature ramp to separate the analytes.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Monitor specific ions for the derivatized this compound and internal standard in Selected Ion Monitoring (SIM) mode.
Data Analysis:
-
Quantify the analyte based on the ratio of the peak area of the analyte to the internal standard against a calibration curve.
UV-Visible Spectrophotometry
This is a simple and rapid method suitable for the analysis of this compound in bulk and simple pharmaceutical formulations.
Instrumentation:
-
A UV-Visible spectrophotometer.
Reagents and Solutions:
-
Solvent: A suitable solvent in which this compound is soluble and stable (e.g., distilled water, 0.1 N HCl, or phosphate buffer).
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound tartrate and dissolve it in 10 mL of the chosen solvent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the linear range (e.g., 5-30 µg/mL).
Sample Preparation:
-
Prepare a solution of the drug product in the chosen solvent at a concentration within the linear range of the method.
-
Filter the solution if necessary.
Analytical Procedure:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a standard solution over a range of 200-400 nm. The λmax is typically around 222 nm.
-
Measure the absorbance of the working standard solutions at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the sample solution at the λmax.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Method Comparison and Selection
The choice of the analytical method for this compound determination depends on the specific application, required sensitivity, and the nature of the sample matrix.
-
UV-Visible Spectrophotometry is the simplest and most cost-effective method, suitable for routine quality control of bulk drug and simple dosage forms where high sensitivity is not required and the likelihood of interfering substances is low.
-
HPLC-UV offers a good balance of selectivity, sensitivity, and cost. It is the most commonly used method for the routine analysis of this compound in pharmaceutical formulations. Its ability to separate the analyte from excipients and degradation products makes it a robust choice for quality control and stability studies.
-
GC-MS provides excellent selectivity and sensitivity. However, the need for a derivatization step can add complexity and time to the sample preparation process. It is a valuable tool for confirmatory analysis and for studies where high specificity is critical.
-
LC-MS/MS is the most sensitive and selective method, making it the gold standard for the quantification of this compound in complex biological matrices such as plasma and urine.[2] Its high sensitivity allows for the determination of low concentrations of the drug in pharmacokinetic and bioequivalence studies.
Visualizations
The following diagrams illustrate the workflows and logical relationships involved in the cross-validation of analytical methods for this compound.
Caption: General workflow for the cross-validation of analytical methods.
Caption: Interrelation of performance parameters in analytical method validation.
Caption: Decision tree for selecting an analytical method for this compound.
References
- 1. Design of Experimental Approach for Development of Rapid High Performance Liquid Chromatographic Process for Simultaneous Estimation of Metoprolol, Telmisartan, and Amlodipine from Formulation: Greenness and Whiteness Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsi.org [ijpsi.org]
- 5. ijpp.edwiserinternational.com [ijpp.edwiserinternational.com]
- 6. eijppr.com [eijppr.com]
- 7. Rapid and Sensitive LC-MS/MS Method for the Determination of Metoprolol in Beagle Dog Plasma with a Simple Protein Precipitation Treatment and Its Pharmacokinetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reliable and easy-to-use LC-MS/MS-method for simultaneous determination of the antihypertensives metoprolol, amlodipine, canrenone and hydrochlorothiazide in patients with therapy-refractory arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
In Vivo Validation of Toliprolol's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vivo validation of Toliprolol's mechanism of action as a selective β1-adrenergic receptor antagonist. Due to the limited availability of direct in vivo data for this compound, this document leverages established data from well-characterized β1-blockers, Metoprolol and Bisoprolol, to provide a benchmark for evaluation. The experimental protocols and data presented herein serve as a guide for designing and interpreting in vivo studies for this compound.
Postulated Mechanism of Action: β1-Adrenergic Receptor Blockade
This compound is hypothesized to be a selective antagonist of the β1-adrenergic receptor. These receptors are primarily located in the heart, and their stimulation by endogenous catecholamines (norepinephrine and epinephrine) leads to an increase in heart rate, contractility, and conduction velocity. By blocking these receptors, this compound is expected to exert negative chronotropic and inotropic effects, leading to a reduction in cardiac workload. This mechanism is central to the therapeutic effects of β-blockers in cardiovascular diseases such as hypertension and heart failure.[1][2]
Signaling Pathway of β1-Adrenergic Receptor Activation and Blockade
The following diagram illustrates the signaling cascade initiated by the activation of the β1-adrenergic receptor and the point of intervention for a β1-blocker like this compound.
References
A Comparative Review of the Pharmacokinetic Profiles of Toliprolol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of Toliprolol and its analogs, Bevantolol (B1218773) and Tolamolol (B1194477), alongside the structurally similar beta-blocker, Metoprolol. The information presented is collated from various clinical studies to offer a comprehensive overview for research and development purposes.
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound analogs and Metoprolol following oral administration in healthy human subjects. It is important to note that the data has been compiled from separate studies, and direct cross-study comparisons should be made with caution due to potential variations in study design, subject demographics, and analytical methodologies.
| Drug | Dose (Oral) | Tmax (hours) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (t½) (hours) | Bioavailability (%) |
| Tolamolol | 100 mg | Not Reported | Not Reported | Not Reported | 1.8[1] | Not Reported |
| Bevantolol | 200 mg | ~1.1 | 1690 | Not Reported | 1.5 - 1.9 | 57 - 60[2][3] |
| Metoprolol | 100 mg | ~1.5 | ~115 | ~633 | ~3-4 | ~50[4][5][6] |
Note: Data for this compound was not available in the reviewed literature. Tolamolol is presented as a close analog. The Metoprolol data is representative of a single dose study in healthy volunteers.
Experimental Protocols
The methodologies employed in the pharmacokinetic studies of these compounds share common principles, including standardized administration protocols, serial blood sampling, and validated bioanalytical techniques for drug quantification.
Study Design for Oral Bioavailability Assessment
A typical experimental workflow for determining the pharmacokinetic profile of an orally administered beta-blocker in healthy volunteers is depicted below.
Bioanalytical Method Validation
The quantification of drug concentrations in plasma samples is a critical step in pharmacokinetic analysis. The methods used in the cited studies are typically validated according to regulatory guidelines, such as those from the European Medicines Agency (EMA). The validation process ensures the reliability, accuracy, and precision of the analytical data. The core parameters of bioanalytical method validation are illustrated in the following diagram.
Signaling Pathway Context: Beta-Adrenergic Receptor Blockade
This compound and its analogs exert their therapeutic effects by acting as antagonists at beta-adrenergic receptors. This antagonism blocks the downstream signaling cascade typically initiated by catecholamines like epinephrine (B1671497) and norepinephrine. The simplified signaling pathway is shown below.
References
- 1. Pharmacokinetic and pharmacological studies with tolamolol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and concentration--effect relationships of bevantolol (CI-775) in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics and metabolism of bevantolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics of Metoprolol: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic and bioequivalent study of a generic Metoprolol tablet preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Replication of Toliprolol In Vitro Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro pharmacological profiles of selected beta-adrenergic receptor antagonists. Due to a notable lack of publicly available in vitro replication data for Toliprolol, this document focuses on presenting standardized methodologies for key in vitro assays and comparative data for well-characterized beta-blockers: Metoprolol, Propranolol, and Bisoprolol. The objective is to offer a framework for the independent evaluation of this compound and to highlight the existing data gap for this compound.
While this compound is recognized as a beta-adrenergic receptor antagonist with purported high β-adrenolytic activity and minor cardiodepressive effects, quantitative in vitro data such as receptor binding affinities (Kᵢ) and functional potencies (pA₂ or IC₅₀) from replicated studies are not readily accessible in the scientific literature. This guide aims to equip researchers with the necessary protocols and comparative data to conduct such vital investigations.
Comparative In Vitro Data of Selected Beta-Blockers
To provide a benchmark for potential future studies on this compound, the following tables summarize the in vitro receptor binding affinity and functional antagonism of Metoprolol, Propranolol, and Bisoprolol at β₁ and β₂ adrenergic receptors.
Table 1: Beta-Adrenergic Receptor Binding Affinity
| Compound | Receptor Subtype | pKᵢ (mean ± SEM) or Kᵢ (nM) | Selectivity (β₁ vs. β₂) |
| Metoprolol | β₁-Adrenergic | Kᵢ: ~30-40 fold selective for β₁ | ~30-40 fold |
| β₂-Adrenergic | |||
| Propranolol | β₁-Adrenergic | Non-selective | ~1 |
| β₂-Adrenergic | |||
| Bisoprolol | β₁-Adrenergic | Kᵢ: ~34.7-75 fold selective for β₁ | ~34.7-75 fold |
| β₂-Adrenergic |
Note: Kᵢ values and selectivity can vary depending on the experimental conditions, radioligand used, and tissue or cell line preparation.
Table 2: Functional Antagonism in cAMP Assays
| Compound | Assay Parameter | β₁-Adrenergic Receptor | β₂-Adrenergic Receptor |
| Metoprolol | pA₂ / IC₅₀ | Data not consistently available in initial searches | Data not consistently available in initial searches |
| Propranolol | pA₂ / IC₅₀ | Data not consistently available in initial searches | Data not consistently available in initial searches |
| Bisoprolol | pA₂ / IC₅₀ | Data not consistently available in initial searches | Data not consistently available in initial searches |
The lack of readily available, directly comparable pA₂ or IC₅₀ values from functional assays for all three compounds in a single study highlights the need for comprehensive comparative studies.
Experimental Protocols
Detailed below are standardized protocols for two key in vitro assays used to characterize the pharmacological activity of beta-blockers.
Radioligand Binding Assay for Receptor Affinity (Kᵢ) Determination
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
a. Materials:
-
Cell membranes prepared from cells expressing the target beta-adrenergic receptor subtype (e.g., CHO or HEK293 cells).
-
Radioligand (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Iodocyanopindolol).
-
Unlabeled beta-blocker (this compound, Metoprolol, etc.).
-
Assay buffer (e.g., Tris-HCl with MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
b. Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: Allow the binding to reach equilibrium (typically 60-120 minutes at a specific temperature, e.g., 25°C or 37°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Functional cAMP Accumulation Assay for Antagonist Potency (pA₂ or IC₅₀)
This assay determines the functional potency of an antagonist by measuring its ability to inhibit the agonist-stimulated production of cyclic AMP (cAMP), a second messenger in the beta-adrenergic signaling pathway.
a. Materials:
-
Whole cells expressing the target beta-adrenergic receptor subtype.
-
Beta-adrenergic agonist (e.g., Isoproterenol).
-
Unlabeled beta-blocker (this compound, Metoprolol, etc.).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
b. Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the antagonist for a defined period.
-
Stimulation: Add a fixed concentration of the agonist (typically the EC₈₀) to stimulate cAMP production in the presence of a PDE inhibitor.
-
Lysis: Stop the reaction and lyse the cells to release the intracellular cAMP.
-
Detection: Quantify the amount of cAMP in the cell lysates using a suitable cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration to determine the IC₅₀. For competitive antagonists, a Schild analysis can be performed to determine the pA₂ value, which represents the negative logarithm of the antagonist concentration that produces a two-fold rightward shift in the agonist's concentration-response curve.[1]
Visualizations
Beta-Adrenergic Receptor Signaling Pathway
Caption: Beta-adrenergic receptor signaling pathway and the inhibitory action of an antagonist like this compound.
Experimental Workflow for Competitive Radioligand Binding Assay
Caption: A generalized workflow for determining receptor binding affinity using a competitive radioligand binding assay.
References
Safety Operating Guide
Navigating the Disposal of Toliprolol: A Guide for Laboratory Professionals
Core Principles of Pharmaceutical Waste Disposal
The disposal of any pharmaceutical waste, including investigational compounds like Toliprolol, is governed by stringent regulations to protect human health and the environment.[1] Key regulatory bodies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) in the United States provide a framework for managing this waste.[2][3][4] A primary principle is the prohibition of disposing of pharmaceutical waste down the drain, as this can lead to environmental contamination of water supplies.[3]
All laboratory waste must be properly segregated based on its hazard classification, which includes chemical, biological, and radioactive materials.[5] Clear and standardized labeling of all waste containers is mandatory and should include the waste type, contents, hazard information, and the date of first waste addition.[5]
Step-by-Step Disposal Plan for this compound
Given the absence of specific data for this compound, a cautious approach categorizing it as potentially hazardous is recommended. The following procedure outlines the necessary steps for its safe disposal:
Step 1: Waste Characterization and Segregation
-
Assume Hazardous Properties: In the absence of specific safety data sheets (SDS) detailing disposal instructions, treat this compound as a hazardous chemical waste.
-
Segregate the Waste:
-
Solid this compound Waste: Collect any solid residues, unused powder, or contaminated personal protective equipment (PPE) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid this compound Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
Sharps: Any sharps, such as needles or syringes used for handling this compound, must be disposed of in a designated, puncture-resistant sharps container.[2]
-
Step 2: Container Management and Labeling
-
Select Appropriate Containers: Use containers that are compatible with the chemical properties of this compound and are in good condition.[5]
-
Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents (e.g., "Solid Waste with this compound," "Aqueous Solution of this compound"). Include the accumulation start date.
Step 3: Storage of Waste
-
Designated Storage Area: Store the sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Secondary Containment: It is best practice to use secondary containment for liquid waste containers to prevent spills.
Step 4: Arrange for Professional Disposal
-
Contact Environmental Health and Safety (EHS): Notify your institution's EHS department or equivalent safety office to arrange for the pickup and disposal of the hazardous waste.
-
Licensed Waste Contractor: The EHS department will typically coordinate with a licensed hazardous waste disposal contractor for final treatment and disposal, which often involves incineration for pharmaceutical waste.[3]
Step 5: Documentation
-
Maintain Records: Keep accurate records of the amount of this compound waste generated and the date of its transfer to the EHS or waste contractor. This documentation is crucial for regulatory compliance.
Decision Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste in a laboratory.
Quantitative Data
Due to the limited public availability of specific environmental fate and ecotoxicity data for this compound, a quantitative data table cannot be provided at this time. Researchers are advised to consult any available internal safety data or contact the compound supplier for more detailed information.
By adhering to these general yet critical procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and local regulations for the most accurate and up-to-date guidance.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
